Product packaging for Catharanthine tartrate(Cat. No.:)

Catharanthine tartrate

Cat. No.: B1368553
M. Wt: 486.5 g/mol
InChI Key: JYBKPXVXYJDIFX-GYMDHWDQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Catharanthine tartrate is a useful research compound. Its molecular formula is C25H30N2O8 and its molecular weight is 486.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H30N2O8 B1368553 Catharanthine tartrate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H30N2O8

Molecular Weight

486.5 g/mol

IUPAC Name

2,3-dihydroxybutanedioic acid;methyl (1R,15R,18R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylate

InChI

InChI=1S/C21H24N2O2.C4H6O6/c1-3-14-10-13-11-21(20(24)25-2)18-16(8-9-23(12-13)19(14)21)15-6-4-5-7-17(15)22-18;5-1(3(7)8)2(6)4(9)10/h4-7,10,13,19,22H,3,8-9,11-12H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t13-,19+,21-;/m0./s1

InChI Key

JYBKPXVXYJDIFX-GYMDHWDQSA-N

Isomeric SMILES

CCC1=C[C@H]2C[C@]3([C@@H]1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.C(C(C(=O)O)O)(C(=O)O)O

Canonical SMILES

CCC1=CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

Foundational & Exploratory

Catharanthine Tartrate: A Technical Guide to Sourcing and Extraction from Catharanthus roseus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the sourcing and extraction of catharanthine tartrate from the medicinal plant Catharanthus roseus. Catharanthine, a prominent terpenoid indole alkaloid (TIA), is a critical precursor for the semi-synthesis of the potent anti-cancer drugs vinblastine and vincristine. This document details the biosynthesis of catharanthine within the plant, outlines various extraction and purification methodologies, and presents quantitative data to inform and guide research and development efforts.

Source and Biosynthesis of Catharanthine

Catharanthus roseus (L.) G. Don, commonly known as the Madagascar periwinkle, is the exclusive natural source of over 130 TIAs, including the pharmaceutically significant catharanthine.[1] The biosynthesis of these complex molecules is a multi-stage process involving enzymes, regulatory genes, and various cellular compartments.[2]

The TIA biosynthetic pathway can be broadly categorized into three stages:[1]

  • Formation of Precursors: Tryptamine is synthesized via the shikimate pathway, while secologanin is produced through the terpenoid (or non-mevalonate) pathway.[1]

  • Formation of Monomeric Alkaloids: Tryptamine and secologanin condense to form strictosidine, the central intermediate for all TIAs.[1][3] Strictosidine then undergoes a series of enzymatic conversions to produce various monomeric alkaloids, including catharanthine and vindoline.[1]

  • Formation of Bisindole Alkaloids: The crucial coupling of catharanthine and vindoline leads to the formation of α-3′,4′-anhydrovinblastine, which is subsequently converted to vinblastine and then vincristine.[1]

The intricate biosynthetic pathway leading to catharanthine is depicted in the diagram below.

G GPP Geranyl Pyrophosphate Secologanin Secologanin GPP->Secologanin MEP Pathway Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine TDC Strictosidine Strictosidine Tryptamine->Strictosidine STR Secologanin->Strictosidine Cathenamine Cathenamine Strictosidine->Cathenamine SGD Stemmadenine Stemmadenine Cathenamine->Stemmadenine Catharanthine Catharanthine Stemmadenine->Catharanthine

Caption: Simplified biosynthetic pathway of catharanthine.

Extraction Methodologies

The extraction of catharanthine from C. roseus plant material, primarily the leaves, involves several methodologies, ranging from traditional solvent-based techniques to more advanced methods like supercritical fluid extraction. The choice of method often depends on the desired scale, purity, and efficiency.

Solvent-Based Extraction

Solvent extraction remains a common method for isolating alkaloids from plant matrices. The general principle involves using a solvent to selectively dissolve the target compounds.

Experimental Protocol: Acid-Base Extraction

A widely used method involves an initial acid extraction to protonate the alkaloids, rendering them soluble in an aqueous medium. This is followed by basification and extraction into an organic solvent.

  • Preparation of Plant Material: Dried and powdered leaves of C. roseus are used as the starting material to increase the surface area for extraction.[4]

  • Acidic Extraction: The powdered leaves are extracted with an acidic aqueous solution, such as 0.1 M hydrochloric acid (HCl) or a 2% tartaric acid solution.[5][6] This step protonates the alkaloids, forming their soluble salt forms.[5] Protons in the acidic media also help to break down the plant matrix, facilitating the release of the analytes.[7]

  • Filtration and Defatting: The acidic extract is filtered to remove solid plant debris. The filtrate can then be washed with a nonpolar solvent like petroleum ether or chloroform to remove chlorophyll and other lipophilic impurities.[7][8]

  • Basification and Organic Extraction: The pH of the acidic aqueous solution is adjusted to alkaline conditions (e.g., pH 10) using a base like sodium hydroxide (NaOH) or ammonia solution.[5][6] This deprotonates the alkaloids, converting them back to their free base form, which are soluble in organic solvents. The alkaloids are then extracted into an immiscible organic solvent such as methylene chloride, chloroform, or ethyl acetate.[4][6]

  • Concentration: The organic extract is concentrated in vacuo to yield a crude alkaloid mixture.[6]

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction (SFE) is a green technology that utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent.[9] By manipulating temperature and pressure, the solvating power of the supercritical fluid can be tuned to selectively extract specific compounds.

Experimental Protocol: Supercritical CO₂ Extraction

  • Sample Preparation: Dried and powdered C. roseus leaves (e.g., 200-300 mesh size) are packed into the extraction vessel.[10]

  • Extraction Conditions: Supercritical CO₂ is passed through the sample. The extraction efficiency and selectivity can be optimized by adjusting pressure, temperature, and the addition of a polar co-solvent (modifier) like methanol or ethanol.[9][11] For instance, optimal recovery of catharanthine has been reported at 250 bar and 80°C using 6.6 vol% methanol as a modifier for 40 minutes.[11]

  • Separation and Collection: After extraction, the pressure is reduced, causing the CO₂ to return to its gaseous state and precipitate the extracted compounds, which are then collected.

The general workflow for extracting and purifying catharanthine is illustrated below.

G Plant C. roseus Plant Material (Dried, Powdered Leaves) Extraction Extraction (e.g., Solvent or SFE) Plant->Extraction Crude Crude Alkaloid Extract Extraction->Crude Partition Liquid-Liquid Partitioning (Acid-Base) Crude->Partition Purified Partially Purified Alkaloid Fraction Partition->Purified Chroma Chromatographic Purification (e.g., Column, HPLC, CPC) Purified->Chroma Cath Isolated Catharanthine Chroma->Cath Tartrate Tartrate Salt Formation Cath->Tartrate Final This compound Tartrate->Final

Caption: General experimental workflow for catharanthine extraction.

Purification Techniques

The crude extract obtained from the initial extraction process is a complex mixture of various alkaloids and other plant metabolites.[5] Therefore, further purification steps are essential to isolate catharanthine.

Chromatographic Methods:

  • Column Chromatography: This is a standard technique used for the separation of alkaloids. Silica gel is a common stationary phase, and a gradient elution with solvents like chloroform, methanol, and ethanol mixtures is employed to separate the alkaloids based on their polarity.[4]

  • High-Performance Liquid Chromatography (HPLC): HPLC provides high resolution and is used for both analytical quantification and preparative isolation of catharanthine.[12] Reversed-phase columns are often used with mobile phases consisting of mixtures of methanol, acetonitrile, and buffer solutions.[10]

  • Centrifugal Partition Chromatography (CPC): CPC, a form of counter-current chromatography, is an effective preparative technique for isolating alkaloids. The pH-zone refining mode of CPC has been successfully used for the efficient, single-step isolation of catharanthine from a crude C. roseus alkaloid mixture.[13]

Quantitative Data

The concentration of catharanthine in C. roseus can vary significantly depending on the cultivar, growing conditions, and the part of the plant being analyzed.[14][15] The leaves are generally the primary source for catharanthine extraction.[14]

Parameter Value Source
Plant Part Leaves[14]
Cultivar Pacifica Peach[14]
Catharanthine Concentration 2903 ± 384 µg/g Dry Weight[14]
Elicitor Treatment 0.1 µg/mL 3 kDa chitooligosaccharides[16]
Increase in Catharanthine 141.54%[16]

Table 1: Catharanthine Content in C. roseus

Different extraction techniques yield varying recoveries of catharanthine. The choice of method can significantly impact the efficiency of the isolation process.

Extraction Method Key Parameters Catharanthine Recovery Source
Supercritical Fluid Extraction (SFE) 250 bar, 80°C, 6.6 vol% methanol modifier, 40 min100%[11]
Soxhlet Extraction Dichloromethane, 16 h reflux-[11]
Solid-Liquid Extraction (Ultrasonic) 0.5 M H₂SO₄ and methanol (3:1 v/v), 3 h-[11]
Homogenate Extraction 0.15% H₂SO₄ and 50% methanol, 3 x 2.5 minHigher yield than ultrasonic, warm immersion, and hot reflux methods[17]

Table 2: Comparison of Catharanthine Extraction Methods

Conclusion

The sourcing and extraction of this compound from Catharanthus roseus is a multi-faceted process that begins with understanding its biosynthesis within the plant and extends to the application of sophisticated extraction and purification technologies. While traditional solvent extraction methods are still prevalent, advanced techniques like supercritical fluid extraction and centrifugal partition chromatography offer improved efficiency, selectivity, and greener alternatives. The quantitative data presented highlights the importance of cultivar selection and the optimization of extraction parameters to maximize the yield of this crucial pharmaceutical precursor. This guide provides a foundational understanding for researchers and professionals in the field, enabling them to develop and refine methodologies for the production of catharanthine and its valuable derivatives.

References

Chemical and physical properties of Catharanthine tartrate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical and Physical Properties of Catharanthine Tartrate

Introduction

This compound is the tartrate salt form of catharanthine, a monoterpenoid indole alkaloid naturally occurring in the medicinal plant Catharanthus roseus (Madagascar periwinkle).[1][2] It is a significant compound in pharmaceutical research and drug development, primarily serving as a crucial precursor in the semi-synthesis of the potent anti-cancer agents vinblastine and vincristine.[3][4][5] Beyond its role as a biosynthetic intermediate, catharanthine itself exhibits a range of biological activities, including antitumor, hypotensive, and vasodilatory effects.[5][6] This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its analysis, and a summary of its known signaling pathways, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the tables below. This data is essential for its handling, formulation, and application in a laboratory setting.

Table 1: General Chemical Properties
PropertyValueCitations
IUPAC Name methyl (1R,15R,18R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylate; (2R,3R)-2,3-dihydroxybutanedioic acid[5]
Synonyms (+)-3,4-Didehydrocoronaridine, Catharanthine hemitartrate[6][7]
CAS Number 4168-17-6[3][6][8]
Molecular Formula C₂₁H₂₄N₂O₂ • C₄H₆O₆ or C₂₅H₃₀N₂O₈[3][6][8]
Molecular Weight 486.51 g/mol [3][6]
Appearance White to pale yellow crystalline powder[1]
Purity ≥97%, ≥98%[5][9]
Source Catharanthus roseus (L.) G.Don[9]
Table 2: Physical and Spectroscopic Properties
PropertyValueCitations
Melting Point 126-128°C[5]
UV/Vis (λmax) 224, 283 nm[4][7]
pH (1% aqueous solution) ~4.0–5.5[1]
Table 3: Solubility Data
SolventSolubilityCitations
Water Freely soluble[1]
Methanol Freely soluble[1]
Ethanol Soluble[5]
DMSO ~30 mg/mL, 50 mg/mL (102.77 mM)[6][7]
Dimethylformamide (DMF) ~30 mg/mL[4][7]
Pyridine Soluble[9]
Chloroform Sparingly soluble[1]
Aqueous Buffers Sparingly soluble (pre-dissolving in DMSO is recommended)[7][10]
1:1 DMSO:PBS (pH 7.2) ~0.5 mg/mL[7][10]
Table 4: Stability and Storage
ConditionRecommendationCitations
Long-term Storage (Solid) -20°C for ≥ 4 years[4][7][10]
Long-term Storage (In Solvent) -80°C for up to 6 months, -20°C for up to 1 month[6][11]
Shipping Ambient temperature[4][5]
Light Sensitivity Light-sensitive; store in airtight, amber containers.[1]
Aqueous Solution Not recommended for storage for more than one day.[7][10]

Experimental Protocols

Accurate analysis of this compound is crucial for quality control and research. High-Performance Liquid Chromatography (HPLC) is the predominant technique for its quantification.

High-Performance Liquid Chromatography (HPLC) for Quantification of Catharanthine

This method is adapted from a procedure for the simultaneous quantification of major indole alkaloids from Catharanthus roseus.[12]

  • Objective: To separate and quantify catharanthine in a sample, such as a plant extract.

  • Instrumentation:

    • HPLC system with a UV detector.[12]

    • Reversed-phase C18 column.[12][13]

  • Mobile Phase:

    • Isocratic elution with a mixture of acetonitrile and 0.1M phosphate buffer containing 0.5% glacial acetic acid (21:79, v/v).[12]

    • The pH of the mobile phase should be adjusted to 3.5.[12]

  • Procedure:

    • Prepare the mobile phase and degas it before use.

    • Set the flow rate to 1.2 mL/min.[12]

    • Set the UV detector to a wavelength of 254 nm.[12]

    • Prepare a standard solution of this compound of known concentration in the mobile phase.

    • Prepare the sample for analysis. For plant material, a crude alkaloid extraction is necessary.[14]

    • Inject the standard and sample solutions into the HPLC system.

    • Identify the catharanthine peak in the sample chromatogram by comparing the retention time with that of the standard.[13]

    • Quantify the amount of catharanthine in the sample by comparing the peak area or height with the standard curve.[12][14]

Thin-Layer Chromatography (TLC) for Separation

TLC is a valuable technique for the rapid screening and qualitative analysis of catharanthine in complex mixtures.[15][16]

  • Objective: To separate catharanthine from other alkaloids in a crude extract.

  • Stationary Phase: Silica gel TLC plate.[14]

  • Mobile Phase: A suitable solvent system for indole alkaloids, which may require optimization depending on the specific sample matrix.

  • Procedure:

    • Spot the sample extract and a catharanthine standard onto the TLC plate.

    • Develop the plate in a chamber saturated with the mobile phase.

    • After development, dry the plate and visualize the spots under UV light or by using a suitable staining reagent.

    • The catharanthine spot can be identified by comparing its Rf value to that of the standard.

Spectroscopic Analysis

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) are powerful tools for the structural confirmation of catharanthine.[17][18]

  • Electrospray Ionization Mass Spectrometry (ESI-MS): In positive ion mode, catharanthine typically shows a protonated molecular ion [M+H]⁺ at m/z 337.[19] This technique is highly sensitive and can be used for identification in complex mixtures.[19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR provide detailed structural information, allowing for the unambiguous identification of catharanthine.[18][20]

Biological Activity and Signaling Pathways

Catharanthine is not merely a biosynthetic precursor; it possesses intrinsic biological activities that are of interest to researchers.

Inhibition of Voltage-Gated Calcium Channels

Catharanthine has been shown to inhibit voltage-gated L-type calcium channels.[5][6] This action is responsible for its observed vasodilatory and antihypertensive effects, as it can dilate small mesenteric arteries and decrease heart rate and cardiac contractility.[4][5]

G Catharanthine This compound Ca_Channel Voltage-Gated L-type Calcium Channels Catharanthine->Ca_Channel inhibits Vascular_Smooth_Muscle Vascular Smooth Muscle Cells Ca_Channel->Vascular_Smooth_Muscle located on Cardiomyocytes Cardiomyocytes Ca_Channel->Cardiomyocytes located on Vasodilation Vasodilation Vascular_Smooth_Muscle->Vasodilation leads to Reduced_HR_Contractility Decreased Heart Rate & Cardiac Contractility Cardiomyocytes->Reduced_HR_Contractility leads to Hypotensive_Effect Hypotensive Effect Vasodilation->Hypotensive_Effect contributes to Reduced_HR_Contractility->Hypotensive_Effect contributes to

Caption: Catharanthine's inhibition of calcium channels leads to hypotensive effects.

Biosynthesis of Vinblastine

One of the most critical roles of catharanthine is its function as a precursor in the biosynthesis of the dimeric anti-cancer alkaloids, vinblastine and vincristine.[2][4] This process involves the enzymatic coupling of catharanthine with another monomeric indole alkaloid, vindoline.[2]

G Catharanthine Catharanthine Coupling_Reaction Enzymatic Coupling (e.g., Peroxidase) Catharanthine->Coupling_Reaction Vindoline Vindoline Vindoline->Coupling_Reaction Anhydrovinblastine Anhydrovinblastine Coupling_Reaction->Anhydrovinblastine Vinblastine Vinblastine Anhydrovinblastine->Vinblastine further enzymatic steps Vincristine Vincristine Vinblastine->Vincristine oxidation

Caption: Simplified biosynthetic pathway from catharanthine and vindoline to vinblastine.

UV-B Induced Signaling for Catharanthine Production

In C. roseus cell cultures, exposure to low-dose UV-B radiation has been shown to increase the production of catharanthine.[21] This response is mediated by a complex signaling cascade.[21]

G UVB UV-B Irradiation Receptor Cell Surface Receptor(s) UVB->Receptor Ca_Influx Ca²⁺ Influx Receptor->Ca_Influx H2O2 H₂O₂ Production Ca_Influx->H2O2 CDPK_MAPK CDPK & MAPK Activation H2O2->CDPK_MAPK Gene_Expression Upregulation of Tdc & Str genes CDPK_MAPK->Gene_Expression Cath_Production Increased Catharanthine Production Gene_Expression->Cath_Production

Caption: UV-B induced signaling cascade leading to increased catharanthine production.

Interaction with DNA

Studies have indicated that this compound can bind to DNA, with a preference for groove binding.[9] The primary forces involved in this interaction are suggested to be hydrogen bonding and van der Waals forces.[9] This interaction is a point of interest for its potential antitumor mechanisms.

Conclusion

This compound is a multifaceted indole alkaloid with well-defined chemical and physical properties that are crucial for its application in research and pharmaceutical development. Its role as a precursor to vital anti-cancer drugs, coupled with its own inherent biological activities, makes it a compound of significant interest. The experimental protocols outlined provide a foundation for its reliable analysis, while the understanding of its involvement in cellular signaling pathways opens avenues for further investigation into its therapeutic potential and for the optimization of its production. This guide serves as a comprehensive resource for professionals working with this important natural product.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of Catharanthine Tartrate in Cancer Cells

Introduction

Catharanthine, a monoterpenoid indole alkaloid, is a key biosynthetic precursor to the potent dimeric anti-cancer drugs vinblastine and vincristine, which are derived from the Madagascar periwinkle, Catharanthus roseus.[1][2][3] While its primary role is often considered in the context of its dimeric derivatives, catharanthine itself exhibits cytotoxic effects against cancer cells through a multi-faceted mechanism of action.[4][5] This technical guide provides a detailed overview of the molecular mechanisms by which this compound exerts its anti-neoplastic effects, supported by quantitative data, experimental methodologies, and visual pathway diagrams.

Core Mechanism: Interaction with Microtubule Dynamics

The principal mechanism of action for vinca alkaloids, including catharanthine, involves the disruption of microtubule dynamics, which are critical for mitotic spindle formation and cell division.[4][6][7]

  • Tubulin Binding: Catharanthine interacts directly with tubulin, the protein subunit of microtubules.[8][9] Specifically, the vindoline domain of vinca alkaloids is responsible for binding to tubulin heterodimers, while the catharanthine moiety contributes significantly to the cytotoxic effect.[10][11] The binding site is located near the exchangeable GTP-binding site on the β-tubulin subunit.[12]

  • Inhibition of Microtubule Assembly: By binding to tubulin, catharanthine inhibits the polymerization of tubulin dimers into microtubules.[1][8] This disruption prevents the formation of the mitotic spindle, a structure essential for the proper segregation of chromosomes during mitosis.[4][13] The consequence is an arrest of the cell cycle in the metaphase (M phase).[6][14]

  • Comparison with Dimeric Vinca Alkaloids: It is crucial to note that catharanthine's activity as a microtubule-destabilizing agent is significantly weaker than its dimeric derivatives, vinblastine and vincristine.[1][8] Studies have shown that the required molar ratio of catharanthine to protein for inhibiting tubulin self-assembly is approximately three orders of magnitude greater than that for vincristine and vinblastine.[8] However, catharanthine can induce the self-association of tubulin into linear polymers with an efficacy that is 75% that of vinblastine.[8]

Quantitative Data on Tubulin Interaction
ParameterValueCell Line/SystemReference
Tubulin Binding Constant (Kb)(2.8 +/- 0.4) x 103 M-1Purified Tubulin[8]
Liganded Protein Dimerization Constant (K2)~1 x 105 M-1Purified Tubulin[8]
Estimated Binding Energy (ΔG) with α/β-tubulin-7.11 kcal/molIn Silico Docking[14]

Induction of Programmed Cell Death: Apoptosis and Autophagy

Catharanthine induces cell death in cancer cells primarily through the activation of apoptosis and autophagy signaling pathways.

Apoptosis

Catharanthine treatment triggers apoptosis in a dose-dependent manner.[4] In human leukemia cells, a related bisindole alkaloid, cathachunine, was shown to induce apoptosis through a ROS-dependent, mitochondria-mediated intrinsic pathway.[15][16] This process is characterized by:

  • Dysregulation of the Bcl-2 protein family, specifically a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[6][15]

  • Loss of mitochondrial membrane potential.[15]

  • Release of cytochrome c from the mitochondria into the cytosol.[15]

  • Cleavage and activation of caspase-3 and Poly-ADP ribose polymerase (PARP).[15]

Autophagy

Recent studies have highlighted autophagy as a major mechanism of catharanthine-induced cell death, particularly in hepatocellular carcinoma (HepG2) cells.[4]

  • mTOR Inhibition: Catharanthine activates autophagy signaling pathways by inhibiting the mTOR (mammalian target of rapamycin) pathway.[4] Molecular docking simulations show that catharanthine interacts effectively with the FRB domain of mTOR.[4]

  • Upregulation of Autophagy Genes: Treatment with catharanthine leads to the upregulation of key autophagy-related genes, including LC3, Beclin1, and ULK1.[4]

  • Sirtuin-1 and Akt Modulation: Catharanthine increases the levels of sirtuin-1, a known inducer of autophagy, while simultaneously decreasing the expression of the survival-promoting protein Akt.[4]

Signaling Pathway for Catharanthine-Induced Autophagy

autophagy_pathway Catharanthine Catharanthine Tartrate Akt Akt Catharanthine->Akt inhibits mTOR mTOR Catharanthine->mTOR inhibits Sirt1 Sirtuin-1 Catharanthine->Sirt1 activates Akt->mTOR ULK1 ULK1 mTOR->ULK1 Sirt1->ULK1 Beclin1 Beclin1 ULK1->Beclin1 LC3 LC3-I to LC3-II (Autophagosome Formation) Beclin1->LC3 Autophagy Autophagic Cell Death LC3->Autophagy

Catharanthine-induced autophagy signaling pathway.

Cell Cycle Arrest

As a direct consequence of microtubule disruption, catharanthine causes cell cycle arrest.[4] By preventing the formation of a functional mitotic spindle, cells are unable to progress past the metaphase of mitosis.[6][14] This mitotic arrest ultimately triggers the apoptotic machinery, leading to cell death. This mechanism is a hallmark of vinca alkaloids and other anti-tubulin agents.[17][18]

Workflow for Cell Cycle Analysis

cell_cycle_workflow start Cancer Cell Culture treat Treat with This compound start->treat harvest Harvest and Fix Cells (e.g., with Ethanol) treat->harvest stain Stain DNA with Propidium Iodide (PI) harvest->stain analyze Analyze by Flow Cytometry stain->analyze result Quantify Cell Population in G0/G1, S, and G2/M Phases analyze->result

Experimental workflow for cell cycle analysis.

Summary of Quantitative Data

Table 1: IC50 Values of Catharanthine

The IC50 (half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.

Cell LineCancer TypeIC50 ConcentrationAssayReference
HepG2Liver CarcinomaDetermined (specific value not in abstract)MTT Assay[4]
HCT 116Colorectal CarcinomaNot specified, but showed activityNot specified[5]

Note: The available literature often focuses on the qualitative mechanisms or uses catharanthine as a precursor, leading to limited publicly available IC50 data for this compound across a wide range of cell lines.

Detailed Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol is based on the methodology described for testing catharanthine on HepG2 cells.[4][19]

  • Cell Seeding: Seed cancer cells (e.g., HepG2) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for attachment.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 80 to 200 µM) and a vehicle control (e.g., DMSO). Incubate for specified time points (e.g., 24 and 48 hours).[19]

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 4 hours at 37°C.[19]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[19]

  • Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is based on the methodology described for assessing apoptosis.[4][19]

  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the desired time.

  • Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization, followed by centrifugation.

  • Washing: Wash the cell pellet with ice-cold PBS (Phosphate-Buffered Saline).

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells immediately using a flow cytometer. The cell populations are distinguished as follows:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Gene Expression Analysis (Quantitative PCR - qPCR)

This protocol is based on the methodology described for analyzing autophagy-related genes.[4][19]

  • Cell Treatment & RNA Extraction: Treat cells with this compound as described previously. After treatment, lyse the cells and extract total RNA using a suitable kit (e.g., TRIzol reagent or a column-based kit).

  • RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).[19]

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit with reverse transcriptase, dNTPs, and appropriate primers (oligo(dT) or random hexamers).

  • qPCR Reaction: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the genes of interest (e.g., LC3, Beclin1, ULK1) and a housekeeping gene (e.g., GAPDH), and a fluorescent dye-based detection chemistry (e.g., SYBR Green).

  • Thermocycling: Perform the qPCR on a real-time PCR machine with appropriate cycling conditions (denaturation, annealing, extension).

  • Data Analysis: Analyze the amplification data. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.

Conclusion

This compound, while less potent than its dimeric vinca alkaloid counterparts, exhibits a clear anti-cancer profile through multiple mechanisms. Its primary action is the disruption of microtubule polymerization, leading to mitotic arrest. This is complemented by the induction of both apoptotic and autophagic cell death, which are mediated through the modulation of key signaling pathways, including the Bcl-2 family and the Akt/mTOR axis. For drug development professionals, catharanthine remains a molecule of significant interest, both as a crucial precursor for semi-synthetic alkaloids and as a potential scaffold for developing novel anti-mitotic agents with unique therapeutic profiles.

References

The Catharanthine Crusade: A Technical Guide to Biosynthesis in Catharanthus roseus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Catharanthine, a prominent monoterpenoid indole alkaloid (MIA) from the medicinal plant Catharanthus roseus, stands as a critical precursor for the semi-synthesis of the potent anticancer drugs vinblastine and vincristine. The intricate biosynthetic pathway leading to catharanthine has been the subject of extensive research, culminating in the recent elucidation of its core enzymatic steps. This technical guide provides an in-depth exploration of the catharanthine biosynthesis pathway, consolidating the latest research findings for scientists and professionals in drug development. It details the enzymatic cascade from the central precursor strictosidine to catharanthine, presents quantitative data on metabolite accumulation and gene expression, and offers detailed experimental protocols for key analytical and biochemical procedures. Furthermore, this guide utilizes Graphviz visualizations to illustrate the complex pathway and associated experimental workflows, serving as a comprehensive resource for the ongoing efforts to harness and engineer this valuable metabolic route.

Introduction

Catharanthus roseus (L.) G. Don, commonly known as the Madagascar periwinkle, is a treasure trove of over 130 terpenoid indole alkaloids (TIAs), some of which possess significant pharmacological activities.[1] Among these, the bisindole alkaloids vinblastine and vincristine are indispensable chemotherapeutic agents. These complex molecules are formed through the coupling of two monomeric precursors: vindoline and catharanthine.[2] Due to their extremely low concentrations in the plant, direct extraction is economically challenging, making the semi-synthesis from more abundant precursors a vital alternative.

Catharanthine, an iboga-type alkaloid, is one such crucial precursor. Understanding its biosynthesis is paramount for developing metabolic engineering strategies to enhance its production in C. roseus or in heterologous systems like yeast and other plants.[3][4] This guide focuses on the biosynthesis of catharanthine, providing a detailed technical overview of the pathway, quantitative data, and methodologies relevant to its study and manipulation.

The Biosynthesis Pathway of Catharanthine

The journey to catharanthine begins with the convergence of two primary metabolic pathways: the shikimate pathway, which provides tryptamine, and the methylerythritol phosphate (MEP) pathway, which yields the monoterpenoid secologanin.[2] The condensation of these two precursors by strictosidine synthase (STR) forms the central MIA intermediate, strictosidine.[5] From this pivotal point, the pathway to catharanthine unfolds through a series of recently elucidated enzymatic steps.

The key stages of catharanthine biosynthesis from strictosidine are:

  • Deglycosylation: Strictosidine β-D-glucosidase (SGD) removes the glucose moiety from strictosidine, generating a highly reactive aglycone.[6]

  • Formation of Geissoschizine: The strictosidine aglycone is converted to 19E-geissoschizine by geissoschizine synthase (GS) .[7]

  • Oxidation of Geissoschizine: Geissoschizine oxidase (GO) , a cytochrome P450 enzyme, oxidizes 19E-geissoschizine.[4][8]

  • Intermediate Reductions: A series of reductions are catalyzed by two reductases, Redox1 and Redox2 , leading to the formation of stemmadenine.[4]

  • Acetylation: Stemmadenine acetyltransferase (SAT) acetylates stemmadenine to produce precondylocarpine acetate.[4]

  • Further Modifications: Precondylocarpine acetate synthase (PAS) and dihydroprecondylocarpine synthase (DPAS) further modify the intermediate.[3]

  • Final Cyclization: Finally, catharanthine synthase (CS) catalyzes the cyclization to form catharanthine.[3]

This multi-step pathway involves several unstable intermediates and is tightly regulated within the plant, with different enzymes localized in specific cell types and subcellular compartments.[4]

Catharanthine_Biosynthesis cluster_upstream Upstream Precursors cluster_cath_pathway Catharanthine Branch Tryptamine Tryptamine (from Shikimate Pathway) Strictosidine Strictosidine Tryptamine->Strictosidine STR Secologanin Secologanin (from MEP Pathway) Secologanin->Strictosidine STR Strictosidine_aglycone Strictosidine Aglycone (unstable) Strictosidine->Strictosidine_aglycone SGD Geissoschizine 19E-Geissoschizine Strictosidine_aglycone->Geissoschizine GS Dehydrogeissoschizine Dehydrogeissoschizine (unstable) Geissoschizine->Dehydrogeissoschizine GO Stemmadenine Stemmadenine Dehydrogeissoschizine->Stemmadenine Redox1, Redox2 Precondylocarpine_acetate Precondylocarpine Acetate Stemmadenine->Precondylocarpine_acetate SAT Dihydroprecondylocarpine_acetate Dihydroprecondylocarpine Acetate Precondylocarpine_acetate->Dihydroprecondylocarpine_acetate PAS Dehydrosecodine Dehydrosecodine (unstable) Dihydroprecondylocarpine_acetate->Dehydrosecodine DPAS Catharanthine Catharanthine Dehydrosecodine->Catharanthine CS

Figure 1: The biosynthetic pathway from upstream precursors to catharanthine.

Quantitative Data

The production of catharanthine is influenced by various factors, including genetic background, tissue type, developmental stage, and environmental stimuli. The following tables summarize quantitative data from various studies to provide a comparative overview.

Table 1: Catharanthine and Vindoline Content in C. roseus

Treatment/ConditionCatharanthine Content (mg/g DW)Vindoline Content (mg/g DW)Reference
Control (leaves)~1.17~1.17[9]
0.1 µg/mL 3 kDa Chitooligosaccharides (leaves)~2.82 (+141.54%)~1.88 (+60.68%)[9]
Control (Compact Callus Clusters)~0.02Not Detected[10]
2.9 g/L NaCl (seedlings)IncreasedIncreased[10]
High Ajmalicine Mutant (M2-0754)Significantly LowerSignificantly Lower[11]

Table 2: Relative Gene Expression in Response to Elicitation

GeneElicitor (0.1 µg/mL Chitooligosaccharides) - Fold Change vs. ControlReference
Secologanin synthase (SLS)~4.5[9]
Strictosidine synthase (STR)~4.0[9]
Strictosidine β-D-glucosidase (SGD)~2.5[9]
Tabersonine 16-hydroxylase (T16H)~2.0[9]
Desacetoxyvindoline-4-hydroxylase (D4H)~3.0[9]
Deacetylvindoline-4-O-acetyltransferase (DAT)~7.0[9]
Peroxidase 1 (PRX1)~6.5[9]
ORCA3 (Transcription Factor)~9.7[9]

Table 3: Production of Catharanthine in Heterologous Systems

Host OrganismProduction TiterReference
Nicotiana benthamiana~60 ng/g frozen tissue[4]
Saccharomyces cerevisiae527.1 µg/L[3]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of catharanthine biosynthesis.

Extraction and HPLC Quantification of Catharanthine and Vindoline

This protocol is adapted from studies quantifying major alkaloids in C. roseus leaves.

Objective: To extract and quantify catharanthine and vindoline from dried leaf tissue.

Materials:

  • Dried, powdered C. roseus leaf tissue

  • 95% Methanol

  • HPLC system with a C18 column (e.g., Poroshell 120 EC-C18, 4.6 × 250 mm, 4 µm)

  • Mobile Phase A: Water

  • Mobile Phase B: Methanol

  • Catharanthine and vindoline standards

  • Microcentrifuge and tubes

  • Vortex mixer

  • Syringe filters (0.22 µm)

Procedure:

  • Weigh 100 mg of powdered leaf tissue into a microcentrifuge tube.

  • Add 1 mL of 95% methanol to the tube.

  • Vortex thoroughly and incubate at room temperature for 60 minutes with occasional vortexing.

  • Centrifuge at 10,000 rpm for 15 minutes.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • Inject 10 µL of the filtered extract into the HPLC system.

  • Perform the chromatography using the following conditions:

    • Column: Poroshell 120 EC-C18 (4.6 × 250 mm, 4 µm)

    • Flow Rate: 1 mL/min

    • Column Temperature: 30 °C

    • Detection: 280 nm for catharanthine, 310 nm for vindoline

    • Gradient Elution:

      • 0-20 min: 20% B

      • 20-30 min: Gradient from 20% to 80% B

      • 30-40 min: Hold at 80% B

      • 40-50 min: Gradient from 80% to 20% B

  • Prepare standard curves for catharanthine and vindoline using a series of known concentrations.

  • Calculate the concentration of catharanthine and vindoline in the sample based on the peak areas and the standard curves. Express the final concentration as mg per gram of dry weight (mg/g DW).

HPLC_Workflow start Start: 100 mg Dried Leaf Powder extraction Add 1 mL 95% Methanol Incubate 60 min start->extraction centrifuge Centrifuge at 10,000 rpm for 15 min extraction->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Filter through 0.22 µm Syringe Filter supernatant->filter hplc_injection Inject 10 µL into HPLC System filter->hplc_injection chromatography Gradient Elution on C18 Column hplc_injection->chromatography detection UV Detection (280 nm & 310 nm) chromatography->detection quantification Quantify using Standard Curves detection->quantification end End: Concentration (mg/g DW) quantification->end

Figure 2: Workflow for HPLC quantification of catharanthine and vindoline.
Gene Expression Analysis by qRT-PCR

This protocol provides a general framework for quantifying the transcript levels of catharanthine biosynthesis genes.

Objective: To measure the relative expression levels of key biosynthetic genes.

Materials:

  • Fresh C. roseus leaf tissue

  • Liquid nitrogen

  • RNA extraction kit (e.g., RNeasy Plant Mini Kit)

  • DNase I

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)

  • SYBR Green Master Mix

  • qRT-PCR instrument

  • Gene-specific primers (see Table 4) and reference gene primers (e.g., RSP9)

Table 4: Primer Sequences for qRT-PCR

GeneForward Primer (5' -> 3')Reverse Primer (5' -> 3')Reference
SLSGTTCCTTCTCACCGGAGTTGCCCATTTGGTCAACATGTCA[9]
STRGCTGGTGTTGGAGGAGATGATCCAGCAACATCAGCAACAG[9]
SGDAGGAGGAGGGTTTGGATGAATGGAGGTGGTGAGGTTGTTG[9]
T16HAGGCTTGTTGCTTGGACTTGGGCATCAATGGCAACTAAAA[9]
D4HGAGAGGCTCCCAAGTCATCATGCTTTGCTTCATCCAACAC[9]
DATGCTGGAGGAATGGTTGAAGAACGACCAACCAAGAGCAAAC[9]
PRX1GGCTCCCACTATTGCCAATAGCTTGAGGTCCAAACCAGAC[9]
ORCA3GCTCCCACTATTGCCAATAGGCTTGAGGTCCAAACCAGAC[9]

Procedure:

  • RNA Extraction:

    • Harvest fresh leaf tissue and immediately freeze in liquid nitrogen.

    • Grind the tissue to a fine powder under liquid nitrogen.

    • Extract total RNA using a commercial kit according to the manufacturer's instructions.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

    • Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • qRT-PCR:

    • Prepare the qRT-PCR reaction mixture containing SYBR Green Master Mix, forward and reverse primers (final concentration of ~0.2 µM each), and diluted cDNA.

    • Perform the reaction in a qRT-PCR instrument with a typical program: 95°C for 3 min, followed by 40 cycles of 95°C for 10 s and 60°C for 30 s.

    • Include a melt curve analysis at the end to verify the specificity of the amplification.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene of interest and the reference gene.

    • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the expression of the reference gene.

qRTPCR_Workflow start Start: Fresh Leaf Tissue rna_extraction Total RNA Extraction (with DNase Treatment) start->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr_setup Set up qRT-PCR Reaction (SYBR Green, Primers, cDNA) cdna_synthesis->qpcr_setup qpcr_run Run qRT-PCR Program qpcr_setup->qpcr_run data_analysis Data Analysis (2-ΔΔCt Method) qpcr_run->data_analysis end End: Relative Gene Expression Levels data_analysis->end

Figure 3: Workflow for qRT-PCR analysis of gene expression.
In Vitro Enzyme Assay for Geissoschizine Oxidase (GO)

This protocol is based on methods used for the characterization of GO in heterologous systems.

Objective: To determine the activity of geissoschizine oxidase in vitro.

Materials:

  • Microsomes from yeast or insect cells expressing the GO enzyme

  • 19E-geissoschizine (substrate)

  • NADPH

  • Potassium phosphate buffer (pH 7.5)

  • Ethyl acetate

  • LC-MS system

Procedure:

  • Prepare a reaction mixture containing:

    • 100 mM potassium phosphate buffer (pH 7.5)

    • 1 mM NADPH

    • ~50 µg of microsomal protein

    • 100 µM 19E-geissoschizine

  • Initiate the reaction by adding the substrate, 19E-geissoschizine.

  • Incubate the reaction at 30°C for 1-2 hours.

  • Stop the reaction by adding an equal volume of ethyl acetate and vortexing vigorously.

  • Centrifuge to separate the phases and collect the upper organic layer.

  • Evaporate the ethyl acetate to dryness under a stream of nitrogen.

  • Resuspend the residue in a small volume of methanol.

  • Analyze the products by LC-MS, looking for the formation of akuammicine (a stable product derived from the unstable GO product) and other potential oxidized products.

Conclusion and Future Outlook

The complete elucidation of the catharanthine biosynthetic pathway is a landmark achievement in the field of plant specialized metabolism. It opens up new avenues for the sustainable production of this vital precursor for anticancer drugs. The data and protocols presented in this guide offer a solid foundation for researchers to delve deeper into the intricacies of this pathway.

Future research will likely focus on several key areas:

  • Enzyme Characterization: Detailed kinetic analysis of all the enzymes in the pathway to identify rate-limiting steps.

  • Regulatory Networks: Unraveling the complex transcriptional regulation of the pathway to devise strategies for upregulating catharanthine production.

  • Metabolic Engineering: Applying synthetic biology tools to engineer high-yielding C. roseus varieties or to optimize production in microbial hosts.

  • Transport Mechanisms: Identifying the transporters involved in the movement of intermediates between different cellular compartments and tissues.

By building upon the knowledge consolidated in this guide, the scientific community is well-positioned to advance the production of catharanthine, ultimately contributing to a more stable and accessible supply of life-saving medicines.

References

The Crucial Role of Catharanthine Tartrate in Vinblastine Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinblastine, a dimeric indole alkaloid, stands as a cornerstone in chemotherapy, primarily for its potent anti-mitotic activity. Its complex structure, derived from the coupling of two monomeric precursors, catharanthine and vindoline, has presented a formidable challenge for synthetic chemists. This technical guide provides an in-depth exploration of the pivotal role of catharanthine tartrate in the synthesis of vinblastine, with a focus on a highly efficient, iron(III)-promoted one-pot coupling and oxidation methodology. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data analysis, and visual representations of the synthetic pathway to aid researchers in the field of medicinal chemistry and drug development.

The Synthetic Challenge and a Biomimetic Breakthrough

The synthesis of vinblastine hinges on the crucial C16'-C21' bond formation between catharanthine and vindoline. Early synthetic strategies were often plagued by low yields and lack of stereoselectivity. A significant advancement in this field came with the development of a biomimetic approach that mimics the proposed biosynthetic pathway. This method, pioneered by Boger and colleagues, utilizes an iron(III)-promoted oxidative coupling of catharanthine and vindoline, followed by an in-situ oxidation to directly yield vinblastine.[1][2][3][4][5][6][7]

This one-pot procedure offers several advantages over previous methods, including operational simplicity, higher yields, and excellent stereocontrol at the critical C16' position.[1][2][4] The reaction proceeds through the generation of a presumed catharanthine amine radical cation, which then undergoes fragmentation and subsequent diastereoselective coupling with vindoline.[1][2][3][4][5][6][7] The resulting intermediate iminium ion is then oxidized and reduced to afford vinblastine and its naturally occurring isomer, leurosidine.[1][2][3][4][5][6][7]

Quantitative Data Summary

The efficiency of the iron(III)-promoted coupling and oxidation reaction is summarized in the tables below, providing a clear comparison of yields under various conditions.

ProductYield (%)Conditions/NotesReference
Anhydrovinblastine 90%Fe(III)-promoted coupling followed by NaBH4 reduction. Use of CF3CH2OH as a cosolvent is key.[1][4]
Vinblastine 40-43%One-pot Fe(III)-promoted coupling and subsequent Fe(III)-NaBH4/air oxidation.[2][6][7]
Leurosidine 20-23%C21' alcohol isomer of vinblastine, co-produced in the one-pot synthesis.[2][6][7]
Total Coupled Products >80%Combined yield of all coupled products, demonstrating high reaction efficiency.[1][2][6][7]
Combined C21' Alcohols >60%Combined yield of vinblastine and leurosidine.[2][6][7]
Vinblastine (with organic base) 43-44%Small improvements in yield observed with the addition of lutidine or DBU.[1][4]

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of vinblastine from this compound and vindoline.

Protocol 1: Synthesis of Anhydrovinblastine

This protocol describes the iron(III)-promoted coupling of catharanthine and vindoline, followed by reduction to yield anhydrovinblastine.[1][4]

Materials:

  • Catharanthine (free base)

  • Vindoline

  • Iron(III) chloride (FeCl3)

  • Sodium borohydride (NaBH4)

  • Trifluoroethanol (CF3CH2OH)

  • 0.1 N Hydrochloric acid (HCl)

  • Dichloromethane (CH2Cl2)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of catharanthine and vindoline (1:1 molar ratio) in a mixture of 0.1 N HCl and CF3CH2OH, add FeCl3 (5 equivalents) at 23 °C.

  • Stir the reaction mixture for a specified time (typically monitored by TLC).

  • Upon completion, carefully add NaBH4 to the reaction mixture to reduce the intermediate iminium ion.

  • Quench the reaction by adding saturated NaHCO3 solution.

  • Extract the aqueous layer with CH2Cl2.

  • Wash the combined organic layers with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to obtain anhydrovinblastine.

Protocol 2: One-Pot Synthesis of Vinblastine and Leurosidine

This protocol details the direct conversion of catharanthine and vindoline to vinblastine and leurosidine in a single reaction vessel.[2][6][7]

Materials:

  • Catharanthine (free base)

  • Vindoline

  • Iron(III) chloride (FeCl3)

  • Iron(III) oxalate (Fe2(ox)3)

  • Sodium borohydride (NaBH4)

  • Trifluoroethanol (CF3CH2OH)

  • 0.1 N Hydrochloric acid (HCl)

  • Dichloromethane (CH2Cl2)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Air

Procedure:

  • Perform the initial coupling reaction as described in Protocol 1, step 1.

  • After the initial coupling, add the reaction mixture to a separate solution of Fe2(ox)3 (10 equivalents) at 0 °C, saturated with air.

  • Slowly add NaBH4 to the mixture.

  • After the reaction is complete, work up the reaction as described in Protocol 1, steps 4-6.

  • Purify the crude product by flash column chromatography to separate vinblastine and leurosidine.

Visualizing the Synthesis

The following diagrams illustrate the key pathways and workflows in the synthesis of vinblastine.

Vinblastine_Synthesis_Pathway Catharanthine Catharanthine Radical_Cation Catharanthine Radical Cation Catharanthine->Radical_Cation Fe(III) Vindoline Vindoline Coupling_Intermediate Iminium Ion Intermediate Vindoline->Coupling_Intermediate Coupling Radical_Cation->Coupling_Intermediate Coupling Anhydrovinblastine Anhydrovinblastine Coupling_Intermediate->Anhydrovinblastine NaBH4 Vinblastine Vinblastine Coupling_Intermediate->Vinblastine Fe(III), NaBH4, Air Leurosidine Leurosidine Coupling_Intermediate->Leurosidine Fe(III), NaBH4, Air

Caption: Chemical pathway for vinblastine synthesis.

Experimental_Workflow Start Start: Catharanthine & Vindoline Coupling Fe(III)-Promoted Coupling Start->Coupling Reduction Reduction (NaBH4) Coupling->Reduction Oxidation Oxidation (Fe(III)/NaBH4/Air) Coupling->Oxidation Workup Aqueous Workup & Extraction Reduction->Workup Oxidation->Workup Anhydrovinblastine Product: Anhydrovinblastine End Final Products Anhydrovinblastine->End Vinblastine_Leurosidine Products: Vinblastine & Leurosidine Vinblastine_Leurosidine->End Purification Column Chromatography Workup->Purification Purification->Anhydrovinblastine Purification->Vinblastine_Leurosidine

Caption: General experimental workflow.

Conclusion

The development of the iron(III)-promoted coupling of this compound and vindoline represents a significant leap forward in the total synthesis of vinblastine. This technical guide has provided a comprehensive overview of this methodology, including detailed experimental protocols, quantitative yield data, and clear visual representations of the synthetic pathway. By offering this in-depth resource, we aim to empower researchers and scientists to further explore and optimize the synthesis of this vital anti-cancer agent and its analogues, ultimately contributing to the advancement of cancer therapy.

References

An In-depth Technical Guide to the Basic Pharmacology of Catharanthine Tartrate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Catharanthine, a monoterpenoid indole alkaloid isolated from the Madagascar periwinkle (Catharanthus roseus), is a compound of significant interest in pharmacological research.[1] While it is a crucial precursor in the semisynthesis of the potent anticancer drugs vinblastine and vincristine, catharanthine itself exhibits a distinct and diverse pharmacological profile.[2] This technical guide provides a comprehensive overview of the basic pharmacology of catharanthine tartrate, focusing on its mechanisms of action, pharmacokinetics, and pharmacodynamics. The information is presented to aid researchers and drug development professionals in understanding its therapeutic potential and guiding future investigations.

Physicochemical Properties

This compound is the salt form of catharanthine, which enhances its solubility and stability for research purposes.

PropertyValueReference
Molecular FormulaC₂₁H₂₄N₂O₂ • C₄H₆O₆--INVALID-LINK--
Molecular Weight486.52 g/mol --INVALID-LINK--
AppearanceWhite to off-white powder--INVALID-LINK--
SolubilitySoluble in water and ethanol--INVALID-LINK--

Pharmacodynamics: Mechanisms of Action

This compound exerts its biological effects through multiple mechanisms, primarily targeting cellular processes involved in proliferation, survival, and ion homeostasis.

Inhibition of Tubulin Polymerization

Similar to other vinca alkaloids, catharanthine has been shown to interact with tubulin, a key component of microtubules.[2] However, its activity is considered weak compared to its dimeric derivatives, vinblastine and vincristine. --INVALID-LINK-- It is thought to interfere with the assembly of microtubules, which are essential for mitotic spindle formation during cell division. This disruption leads to cell cycle arrest, primarily in the M-phase, and can trigger apoptosis in rapidly dividing cells.[1]

Experimental Protocol: In Vitro Tubulin Polymerization Assay (Representative)

This protocol is a general representation of how the effect of this compound on tubulin polymerization can be assessed.

  • Preparation of Tubulin: Purified tubulin (e.g., from porcine brain) is prepared and kept on ice to prevent spontaneous polymerization.

  • Reaction Mixture: A reaction buffer containing GTP, glutamate, and a fluorescent reporter dye (e.g., DAPI) is prepared.

  • Initiation of Polymerization: The reaction is initiated by warming the mixture to 37°C.

  • Addition of this compound: this compound, dissolved in an appropriate solvent (e.g., DMSO), is added to the reaction mixture at various concentrations. A vehicle control is also included.

  • Monitoring Polymerization: The increase in fluorescence, which is proportional to the extent of tubulin polymerization, is monitored over time using a fluorescence spectrophotometer.

  • Data Analysis: The rate and extent of polymerization in the presence of this compound are compared to the vehicle control to determine its inhibitory activity. The IC50 value, the concentration at which 50% of polymerization is inhibited, can then be calculated.

Modulation of Calcium Channels

Catharanthine has been identified as an inhibitor of voltage-gated L-type calcium channels.[3] By blocking these channels, it can reduce the influx of calcium into cells, particularly in vascular smooth muscle and cardiac tissues. This action is believed to be the primary mechanism behind its observed vasodilatory and antihypertensive effects.[3]

Experimental Protocol: L-type Calcium Channel Inhibition Assay (Representative)

This protocol outlines a general method for evaluating the inhibitory effect of this compound on L-type calcium channels.

  • Cell Culture: A suitable cell line expressing L-type calcium channels (e.g., vascular smooth muscle cells or a recombinant cell line) is cultured.

  • Calcium Indicator Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Application of this compound: The cells are pre-incubated with varying concentrations of this compound or a vehicle control.

  • Depolarization: The cells are depolarized using a high concentration of potassium chloride (KCl) to open the voltage-gated calcium channels.

  • Measurement of Calcium Influx: The change in fluorescence, indicating the influx of calcium, is measured using a fluorescence plate reader or a confocal microscope.

  • Data Analysis: The inhibition of calcium influx by this compound is quantified by comparing the fluorescence signals of treated cells to control cells. The IC50 value for channel inhibition can be determined.

Inhibition of mTOR Signaling and Induction of Autophagy

Recent studies have elucidated a significant role for catharanthine in the regulation of key cellular signaling pathways, particularly the mTOR (mammalian target of rapamycin) pathway. Catharanthine has been shown to inhibit the mTOR signaling cascade.[4] This inhibition leads to the induction of autophagy, a cellular process of self-digestion of damaged organelles and proteins, which can promote cell survival under stress or, in some contexts, lead to autophagic cell death.[4] The mechanism of mTOR inhibition appears to involve the downregulation of Akt, a kinase upstream of mTOR.[4] Furthermore, catharanthine treatment has been associated with the upregulation of key autophagy-related genes such as LC3, Beclin1, and ULK1, as well as an increase in sirtuin-1 levels, a known autophagy inducer.[4]

Signaling Pathway: Catharanthine-Induced Autophagy via mTOR Inhibition

Catharanthine_Autophagy_Pathway Catharanthine Catharanthine Tartrate Akt Akt Catharanthine->Akt Sirtuin1 Sirtuin-1 Catharanthine->Sirtuin1 mTOR mTOR Akt->mTOR ULK1_Complex ULK1 Complex mTOR->ULK1_Complex Beclin1_Complex Beclin-1/Vps34 Complex ULK1_Complex->Beclin1_Complex Autophagosome Autophagosome Formation Beclin1_Complex->Autophagosome Sirtuin1->Autophagosome Cardiovascular_Effects_Workflow Animal_Model Animal Model (e.g., Spontaneously Hypertensive Rat) Drug_Admin Administration of This compound (various doses) Animal_Model->Drug_Admin BP_Monitoring Continuous Blood Pressure Monitoring Drug_Admin->BP_Monitoring Data_Analysis Dose-Response Curve Generation BP_Monitoring->Data_Analysis Conclusion Determination of Antihypertensive Efficacy Data_Analysis->Conclusion

References

The Discovery and Enduring Significance of Catharanthine Tartrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Catharanthine, a monoterpenoid indole alkaloid isolated from the Madagascar periwinkle (Catharanthus roseus), holds a pivotal position in the history of cancer chemotherapy. While exhibiting modest biological activity itself, its true significance lies in its role as an indispensable precursor for the semi-synthesis of the potent anticancer agents, vinblastine and vincristine. This technical guide provides an in-depth exploration of the discovery of catharanthine, its historical importance, detailed experimental protocols for its isolation and subsequent chemical transformations, and a summary of its physicochemical and biological properties. Particular focus is given to catharanthine tartrate, the salt form often utilized in research and development due to its improved solubility and stability.

Historical Perspective: A Serendipitous Discovery

The journey to the discovery of catharanthine is intertwined with the broader investigation of Catharanthus roseus for its traditional use in treating diabetes. In the 1950s, independent research teams, one led by Dr. Robert Noble in Canada and another by Dr. Gordon H. Svoboda at Eli Lilly and Company in the United States, began investigating the plant's purported hypoglycemic properties.[1] While these effects were not substantially verified, both groups observed a significant reduction in white blood cell counts in their animal models, suggesting a potential for cancer treatment.[1] This serendipitous finding shifted the research focus towards isolating the cytotoxic compounds responsible for this activity.

This intensive investigation led to the isolation of over 70 alkaloids from the plant, including the now-famous dimeric alkaloids, vinblastine and vincristine, which revolutionized the treatment of various cancers.[2] Catharanthine was identified during these extensive fractionation and characterization efforts as one of the major monomeric alkaloid constituents of the plant. Its structural elucidation revealed it to be one of the two key building blocks, along with vindoline, required for the formation of the dimeric vinca alkaloids.

Physicochemical Properties of Catharanthine and its Tartrate Salt

Catharanthine is typically isolated as a crystalline solid. For practical applications in research and pharmaceutical development, it is often converted to its tartrate salt to enhance its aqueous solubility and stability.

PropertyCatharanthine BaseThis compound
Molecular Formula C₂₁H₂₄N₂O₂C₂₁H₂₄N₂O₂ • C₄H₆O₆
Molecular Weight 336.43 g/mol 486.52 g/mol
Appearance Crystalline solidWhite to pale yellow crystalline powder
Solubility Sparingly soluble in water, soluble in organic solventsFreely soluble in water and methanol; sparingly soluble in chloroform
Stability Light-sensitiveLight-sensitive, stable under recommended storage conditions (2-8°C, airtight, amber containers)

Experimental Protocols

Extraction and Isolation of Catharanthine from Catharanthus roseus

The extraction of catharanthine from dried C. roseus leaves involves a multi-step process to separate the alkaloids from other plant materials and then to fractionate the complex alkaloid mixture.

Protocol Overview:

  • Maceration and Acidic Extraction:

    • Dried and powdered leaves of C. roseus are macerated with an acidified aqueous solvent (e.g., 2% tartaric acid solution). This protonates the alkaloids, rendering them soluble in the aqueous phase.

    • The acidified slurry is then extracted with a non-polar organic solvent (e.g., benzene or toluene) to remove non-alkaloidal, lipophilic compounds.

  • Basification and Organic Solvent Extraction:

    • The acidic aqueous extract containing the protonated alkaloids is then basified (e.g., with ammonia solution to pH 10) to deprotonate the alkaloids, making them soluble in organic solvents.

    • This basic aqueous phase is then repeatedly extracted with an organic solvent such as chloroform or ethyl acetate. This organic phase now contains the crude alkaloid mixture.

  • Fractionation and Purification:

    • The crude alkaloid extract is concentrated and subjected to chromatographic techniques to separate the individual alkaloids.

    • Historically, column chromatography using alumina or silica gel with a gradient of solvents of increasing polarity was employed.

    • Modern methods utilize techniques like High-Performance Liquid Chromatography (HPLC) for more efficient and precise separation.

Quantitative Yields:

The yield of catharanthine from C. roseus leaves is typically low and can vary depending on the plant variety, growing conditions, and extraction method.

Extraction MethodPlant MaterialCatharanthine Yield (% of dry weight)Reference
Acid-Base ExtractionDried Leaves~0.07 - 0.46% (in stem)[3]
Supercritical CO₂ ExtractionDried Leaves52% (w/w) recovery of initial content[4]
Elicitor Treatment (Chitooligosaccharides)LeavesIncreased by 141.54% compared to control[5]
Preparation of this compound

The conversion of the isolated catharanthine free base to its tartrate salt is a standard acid-base reaction followed by crystallization.

Protocol:

  • Dissolution: Dissolve the purified catharanthine free base in a suitable organic solvent, such as ethanol or methanol.

  • Addition of Tartaric Acid: A stoichiometric amount of tartaric acid, dissolved in a minimal amount of the same solvent, is added dropwise to the catharanthine solution with stirring.

  • Crystallization: The this compound salt will precipitate out of the solution. The crystallization process can be encouraged by cooling the solution or by the slow addition of a less polar co-solvent.

  • Isolation and Drying: The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield pure this compound.

Semi-Synthesis of Vinblastine from Catharanthine and Vindoline

The coupling of catharanthine and vindoline to form anhydrovinblastine, which is then converted to vinblastine, is a key step in the commercial production of this anticancer drug.

Protocol Overview (Modified Polonovski-Potier Reaction):

  • Coupling Reaction: Catharanthine and vindoline are coupled in an acidic medium. This reaction can be promoted by various oxidizing agents, such as ferric chloride (FeCl₃). The reaction proceeds through the formation of an enamine from vindoline which then attacks an electrophilic intermediate derived from catharanthine.

  • Reduction: The resulting intermediate, anhydrovinblastine, is then reduced, for example, using sodium borohydride (NaBH₄), to yield vinblastine.

  • Purification: The final product, vinblastine, is purified from the reaction mixture using chromatographic techniques.

Yields:

The yield of vinblastine from the semi-synthesis can vary depending on the specific reaction conditions.

Coupling MethodYield of Vinblastine (based on catharanthine)
FeCl₃ promoted coupling43%
Singlet oxygen mediated coupling20%

Biological Activity and Significance

Catharanthine itself exhibits a range of biological activities, including antimicrobial and antihypertensive effects.[6] However, its primary significance stems from its role as a crucial building block for the potent anticancer drugs, vinblastine and vincristine. These dimeric alkaloids function by inhibiting the polymerization of tubulin, a key component of microtubules. This disruption of the microtubule network interferes with cell division, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.

The development of the semi-synthetic route to vinblastine from the more abundant precursors, catharanthine and vindoline, was a major breakthrough. It allowed for a more sustainable and cost-effective production of these life-saving drugs, as the direct isolation of vinblastine and vincristine from the plant yields very small quantities.

Visualizing the Pathways and Processes

To better understand the relationships and workflows described, the following diagrams have been generated using the DOT language.

catharanthine_biosynthesis GPP Geranyl Pyrophosphate Strictosidine Strictosidine GPP->Strictosidine Tryptamine Tryptamine Tryptamine->Strictosidine Stemmadenine Stemmadenine Strictosidine->Stemmadenine Multiple Steps Catharanthine Catharanthine Stemmadenine->Catharanthine

Caption: Biosynthetic pathway of catharanthine in Catharanthus roseus.

extraction_workflow start Dried C. roseus Leaves acid_extraction Acidic Aqueous Extraction (e.g., Tartaric Acid) start->acid_extraction filtration1 Filtration acid_extraction->filtration1 acid_extract Aqueous Extract (Protonated Alkaloids) filtration1->acid_extract basification Basification (e.g., NH4OH) acid_extract->basification organic_extraction Organic Solvent Extraction (e.g., Chloroform) basification->organic_extraction organic_phase Organic Phase (Crude Alkaloids) organic_extraction->organic_phase chromatography Chromatography (e.g., HPLC) organic_phase->chromatography catharanthine Purified Catharanthine chromatography->catharanthine

Caption: Workflow for the extraction and isolation of catharanthine.

vinblastine_synthesis Catharanthine Catharanthine Coupling Coupling Reaction (e.g., FeCl3) Catharanthine->Coupling Vindoline Vindoline Vindoline->Coupling Anhydrovinblastine Anhydrovinblastine Coupling->Anhydrovinblastine Reduction Reduction (e.g., NaBH4) Anhydrovinblastine->Reduction Vinblastine Vinblastine Reduction->Vinblastine

Caption: Semi-synthesis of vinblastine from catharanthine and vindoline.

Conclusion

The discovery of catharanthine and the subsequent elucidation of its role in the biosynthesis of vinblastine and vincristine represent a landmark achievement in natural product chemistry and pharmacology. From a chance observation in a study aimed at diabetes treatment to becoming a cornerstone in the production of essential anticancer drugs, the story of catharanthine highlights the importance of continued exploration of the natural world for novel therapeutic agents. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the ongoing efforts to understand, produce, and potentially improve upon these life-saving molecules. The historical significance of catharanthine is not merely in its own biological activity, but in its critical contribution to one of the most successful classes of chemotherapeutic agents ever discovered.

References

Catharanthine Tartrate: A Versatile Lead Compound in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Catharanthine, a monoterpenoid indole alkaloid isolated from the Madagascar periwinkle (Catharanthus roseus), stands as a pivotal molecule in medicinal chemistry and drug discovery.[1][2][3][4] While renowned as an essential precursor for the semi-synthesis of potent anticancer drugs like vinblastine and vincristine, catharanthine itself, often formulated as its tartrate salt for improved solubility, possesses a unique and diverse pharmacological profile.[1][5][6] This guide provides a comprehensive technical overview of catharanthine tartrate's multifaceted potential as a lead compound, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing its complex biological interactions.

The Precursor Role: Cornerstone of Anticancer Therapy

The most established role of catharanthine is its function as a key building block in the synthesis of dimeric vinca alkaloids.[1][7] It couples with another monomer, vindoline, to form α-3',4'-anhydrovinblastine (AVLB), a direct precursor to the highly successful chemotherapeutic agent, vinblastine.[1][2][8] This coupling reaction, which can be catalyzed enzymatically by peroxidases like CrPrx1 or achieved through chemical methods such as Fe(III)-promoted coupling, is a critical step in both the natural biosynthesis and laboratory synthesis of these life-saving drugs.[1][2][8][9] The development of efficient coupling protocols has been a significant focus of synthetic chemistry, enabling the production of vinblastine and novel analogues with potentially improved therapeutic indices.[5][8][9]

Catharanthine Catharanthine Peroxidase_FeCl3 Peroxidase (e.g., CrPrx1) or Fe(III)-promoted coupling Catharanthine->Peroxidase_FeCl3 Vindoline Vindoline Vindoline->Peroxidase_FeCl3 Anhydrovinblastine α-3',4'-Anhydrovinblastine (AVLB) Peroxidase_FeCl3->Anhydrovinblastine Vinblastine Vinblastine Anhydrovinblastine->Vinblastine Vincristine Vincristine Anhydrovinblastine->Vincristine

Caption: Biosynthesis of Vinblastine and Vincristine.

Intrinsic Pharmacological Activities

Beyond its precursor function, this compound exhibits a range of biological activities that position it as a valuable lead compound for multiple therapeutic areas.

Anticancer and Cytotoxic Effects

While its anti-mitotic activity is weaker than its dimeric derivatives, catharanthine demonstrates direct cytotoxic effects against cancer cells.[6] Recent studies have elucidated a significant mechanism of action involving the induction of autophagy and apoptosis in liver carcinoma (HepG2) cells.[10][11] Catharanthine treatment leads to the upregulation of key autophagy-related genes such as LC3, Beclin1, and ULK1, while decreasing the expression of Akt, a pro-survival kinase.[10][11] Molecular modeling and dynamics simulations suggest that catharanthine interacts effectively with the FRB domain of the mTOR protein, a central regulator of cell growth and autophagy, thereby inducing autophagic cell death.[10][11]

Catharanthine Catharanthine mTOR mTOR Catharanthine->mTOR Inhibition Akt Akt Catharanthine->Akt Inhibition Sirt1 Sirtuin-1 Catharanthine->Sirt1 Activation Apoptosis Apoptosis Catharanthine->Apoptosis Autophagy Autophagy Induction mTOR->Autophagy Represses Akt->mTOR Activates Autophagy_Genes Upregulation of Beclin1, LC3, ULK1 Sirt1->Autophagy_Genes Autophagy_Genes->Autophagy Cell_Death Cancer Cell Death (HepG2) Autophagy->Cell_Death Apoptosis->Cell_Death

Caption: Catharanthine-induced signaling in cancer cells.

Neuropharmacology: A Novel Approach for Addiction

Catharanthine has emerged as a promising agent for treating substance use disorders, particularly alcohol and nicotine addiction.[12][13] It modulates the mesolimbic dopamine system, a key neural circuit in reward and addiction.[13] Studies show that catharanthine inhibits evoked dopamine release in the nucleus accumbens in a dose-dependent manner.[13] This effect is mediated, at least in part, by the antagonism of α4 and α6 nicotinic acetylcholine receptors (nAChRs).[13][14] Simultaneously, it slows dopamine reuptake by partially inhibiting the dopamine transporter (DAT), leading to an overall increase in extracellular dopamine.[13][14] This dual action may help alleviate the severe withdrawal symptoms associated with addiction.[12][13]

cluster_pre Presynaptic Terminal cluster_post Synaptic Cleft nAChR α4/α6 nAChRs DA_Vesicle Dopamine Vesicles nAChR->DA_Vesicle Stimulates Release DA_Cleft DA_Vesicle->DA_Cleft Release DAT Dopamine Transporter (DAT) DA_Cleft->DAT Reuptake Catharanthine Catharanthine Catharanthine->nAChR Antagonizes Catharanthine->DAT Inhibits

Caption: Catharanthine's mechanism in the mesolimbic system.

Neuroprotective Potential

Extracts of C. roseus and its constituent alkaloids, including catharanthine, have demonstrated neuroprotective properties.[15][16] Studies suggest these compounds can modulate key pathways involved in neurodegeneration, such as oxidative stress and inflammation.[15] Serpentine, a related alkaloid, has been shown to be a potent inhibitor of cyclooxygenase-II (COX-II), an enzyme involved in neuroinflammation.[7] Furthermore, C. roseus extracts exhibit acetylcholinesterase (AChE) inhibitory activity and can promote neurite outgrowth, suggesting potential applications in treating diseases like Alzheimer's.[16][17]

Cardiovascular Effects

Catharanthine exhibits significant cardiovascular activity, including vasodilatory and antihypertensive effects.[6] In vivo and ex vivo studies have shown that it can dilate small mesenteric arteries and decrease both heart rate and cardiac contractility.[6] The underlying mechanism for these effects is the inhibition of voltage-gated L-type calcium channels on vascular smooth muscle cells and cardiomyocytes.[6][18]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies, underscoring the therapeutic potential of catharanthine.

Table 1: In Vitro Anticancer and Cytotoxic Activity

Cell LineAssay TypeParameterValueReference
HepG2 (Liver Carcinoma)MTT AssayIC₅₀ (24h)Not specified, dose-dependent reduction in viability[10]
HepG2 (Liver Carcinoma)MTT AssayIC₅₀ (48h)Not specified, dose-dependent reduction in viability[10]

Table 2: Neuropharmacological Activity

System/AssayTargetEffectConcentrationReference
Mouse Brain Slices (FSCV)Nucleus AccumbensInhibition of evoked Dopamine release1-100 µM (dose-dependent)[13]
Mouse Brain Slices (FSCV)Dopamine Transporter (DAT)Slowed Dopamine reuptake1-100 µM[13]

Table 3: Molecular Docking and Binding Affinity

Target ProteinLigandBinding Affinity (kJ/mol⁻¹)NoteReference
mTOR (FRB domain)Catharanthine-7.3Less potent than Rapamycin[10][11]
mTOR (FRB domain)Rapamycin (Control)-10.7Potent mTOR inhibitor[10][11]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of protocols used in key studies.

start HepG2 Cell Culture treatment Treat with varying Catharanthine doses start->treatment mtt MTT Assay (Cell Viability) treatment->mtt flow Flow Cytometry (Annexin V/PI Staining) treatment->flow qpcr RNA Extraction & qPCR (LC3, Beclin1, Akt, etc.) treatment->qpcr result_mtt Determine IC50 & Viability mtt->result_mtt result_flow Quantify Apoptosis & Autophagy flow->result_flow result_qpcr Analyze Gene Expression Fold Change qpcr->result_qpcr

Caption: Workflow for assessing anticancer activity.

MTT Assay for Cell Viability:

  • Principle: Measures the metabolic activity of cells as an indicator of viability.

  • Method: HepG2 liver carcinoma cells are seeded in 96-well plates and incubated. Cells are then treated with varying concentrations of catharanthine for 24 and 48 hours. Following treatment, MTT reagent is added to each well and incubated, allowing viable cells to reduce the yellow MTT to purple formazan crystals. The formazan is then solubilized, and the absorbance is read using a microplate reader to determine the percentage of cell viability relative to untreated controls.[10]

Flow Cytometry for Apoptosis and Autophagy Analysis:

  • Principle: Differentiates between live, apoptotic, and necrotic cells using fluorescent dyes.

  • Method: HepG2 cells are treated with catharanthine. After treatment, cells are harvested and stained with Annexin V (which binds to phosphatidylserine on the outer membrane of apoptotic cells) and Propidium Iodide (PI, which enters and stains the DNA of cells with compromised membranes, i.e., late apoptotic/necrotic cells). The stained cell populations are then analyzed by a flow cytometer to quantify the extent of apoptosis induced by catharanthine.[11]

Quantitative PCR (qPCR) for Gene Expression Analysis:

  • Principle: Measures the expression levels of specific genes of interest.

  • Method: Total RNA is extracted from catharanthine-treated and control HepG2 cells. The RNA is reverse-transcribed into complementary DNA (cDNA). qPCR is then performed using specific primers for target genes (e.g., LC3, Beclin1, ULK1, Akt, Sirt-1) and a reference gene. The relative expression of each gene is calculated to determine the effect of catharanthine on the autophagy and survival signaling pathways.[10][11]

Fast-Scan Cyclic Voltammetry (FSCV) for Dopamine Measurement:

  • Principle: An electrochemical technique to measure rapid changes in neurotransmitter concentrations in real-time.

  • Method: Mouse brain slices containing the nucleus accumbens are prepared. A carbon-fiber microelectrode is placed in the tissue, and a voltage waveform is applied to oxidize and then reduce dopamine, creating a characteristic current. Dopamine release is electrically evoked. The effects of catharanthine are measured by superfusing the brain slice with different concentrations (1-100 µM) and recording the changes in the evoked dopamine signal, allowing for the analysis of both release and reuptake kinetics.[13]

Conclusion and Future Directions

This compound presents a compelling case as a multifaceted lead compound. Its established role as a synthetic precursor to vinblastine is invaluable, and its intrinsic pharmacological activities in oncology, neuropharmacology, and cardiovascular medicine open new avenues for drug development. The dual mechanisms of action observed in its anti-addictive properties are particularly noteworthy, suggesting a potential for a novel class of therapeutics.

Future research should focus on synthesizing and evaluating novel catharanthine derivatives to enhance specific activities and improve pharmacokinetic profiles.[5][19] Exploring synergistic combinations with other therapeutic agents could unlock new treatment paradigms.[20] Continued investigation into its neuroprotective mechanisms is warranted, potentially leading to therapies for debilitating neurodegenerative diseases. As our understanding of its complex biology deepens, this compound is poised to remain a significant and versatile scaffold in the ongoing quest for new medicines.

References

Methodological & Application

Application Note: Quantification of Catharanthine Tartrate in Plant Extracts Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Catharanthine, a prominent terpenoid indole alkaloid found in Catharanthus roseus, is a crucial precursor for the semi-synthesis of the potent anticancer drugs vinblastine and vincristine. Accurate and reliable quantification of catharanthine in plant extracts is essential for phytochemical studies, quality control of raw materials, and optimization of extraction and purification processes in the pharmaceutical industry. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of catharanthine tartrate in plant extracts.

Target Audience

This document is intended for researchers, scientists, and drug development professionals involved in natural product analysis, phytochemistry, and pharmaceutical sciences.

Experimental Protocols

Sample Preparation: Extraction of Alkaloids from Plant Material

This protocol outlines the extraction of catharanthine from dried plant leaves.

Materials:

  • Dried and powdered leaves of Catharanthus roseus

  • Methanol

  • 0.1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • 0.1 N HCl[1]

  • Sonicator

  • Centrifuge

  • Rotary evaporator

  • Syringe filters (0.45 µm)

Procedure:

  • Weigh 50 g of dried leaf powder and soak it in 500 ml of methanol overnight.[1]

  • Evaporate the methanol from the extract using a rotary evaporator at a controlled temperature.[1]

  • Resuspend the resulting residue in 20 ml of 0.1 N HCl.[1]

  • Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate and shaking vigorously for 3 hours.[1]

  • Separate the organic (ethyl acetate) layer.

  • Evaporate the ethyl acetate to dryness.[1]

  • Reconstitute the final residue in a known volume of methanol (e.g., 5-10 mL).[1]

  • Filter the final extract through a 0.45 µm syringe filter prior to HPLC injection.

HPLC Method for Catharanthine Quantification

This section details the instrumental parameters for the chromatographic separation and detection of catharanthine.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., Zorbax Eclipse Plus C18, 250 mm x 4.6 mm, 5 µm) is recommended.[2][3]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol, acetonitrile, and 25 mM ammonium acetate buffer with 0.1% triethylamine (15:45:40 v/v/v) can be used.[2][3] Alternatively, a mobile phase of acetonitrile and 0.1M phosphate buffer containing 0.5% glacial acetic acid (21:79, v/v) adjusted to pH 3.5 is also effective.[4][5]

  • Flow Rate: A constant flow rate of 1.0 to 1.2 mL/min is typically employed.[3][4][5]

  • Injection Volume: 10 µL.[6]

  • Detection Wavelength: UV detection at 254 nm or 297 nm.[2][4][5]

  • Column Temperature: Ambient room temperature.

Standard Preparation:

  • Prepare a stock solution of this compound standard in methanol at a concentration of 1 mg/mL.

  • From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase to cover the expected concentration range of catharanthine in the plant extracts.

Quantification: The external standard method is used for quantification.[2][3] A calibration curve is constructed by plotting the peak area of the catharanthine standard against its concentration. The concentration of catharanthine in the plant extracts is then determined from this calibration curve.

Data Presentation

The following table summarizes the quantitative data and validation parameters for the HPLC method, based on typical values found in the literature.

ParameterTypical Value/RangeReference(s)
Retention Time (min) Varies with specific method; consistency is key[4]
Linearity Range (µg/mL) 0.25 - 25[4][5]
Correlation Coefficient (r²) > 0.999[3]
Limit of Detection (LOD) (µg/mL) 0.20 or lower[2][3]
Limit of Quantification (LOQ) (µg/mL) 25 - 56[4][5]
Accuracy (Recovery %) 98.09% - 108%[2]
Precision (RSD %) < 2.68%[2]

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the quantification of this compound.

experimental_workflow plant_material Plant Material (Dried C. roseus leaves) extraction Solvent Extraction (Methanol) plant_material->extraction Step 1 acid_base_partition Acid-Base Purification extraction->acid_base_partition Step 2 concentration Evaporation & Reconstitution acid_base_partition->concentration Step 3 filtration Filtration (0.45 µm filter) concentration->filtration Step 4 hplc_analysis HPLC Analysis filtration->hplc_analysis Step 5 data_processing Data Processing & Quantification hplc_analysis->data_processing Step 6 result Catharanthine Concentration data_processing->result Step 7

Caption: Workflow for Catharanthine Quantification.

hplc_method_logic sample_injection Sample Injection (10 µL) separation C18 Reversed-Phase Column sample_injection->separation detection UV Detector (254 nm) separation->detection elution Isocratic Mobile Phase (e.g., ACN/Buffer) elution->separation chromatogram Chromatogram Generation detection->chromatogram peak_integration Peak Area Integration chromatogram->peak_integration quantification Quantification via Calibration Curve peak_integration->quantification

Caption: HPLC Analysis Logical Flow.

References

Application Notes and Protocols: In Vitro Cytotoxicity of Catharanthine Tartrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catharanthine, a monoterpenoid indole alkaloid derived from the plant Catharanthus roseus, is a key precursor in the semi-synthesis of the potent anti-cancer drugs vinblastine and vincristine.[1] Like other vinca alkaloids, catharanthine exhibits cytotoxic properties by interfering with microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][2][3] Recent studies have further elucidated its mechanism of action, revealing its ability to induce autophagy in cancer cells. Specifically, in HepG2 liver carcinoma cells, catharanthine has been shown to activate autophagy signaling pathways and induce autophagic necrosis through the inhibition of the mTOR pathway.[2][4] This compound also upregulates the expression of key autophagy-related genes such as LC3, Beclin1, and ULK1, while concurrently triggering apoptosis in a dose-dependent manner.[2][4]

These findings underscore the potential of catharanthine as a cytotoxic agent and highlight the importance of standardized in vitro assays to evaluate its efficacy and elucidate its mechanisms of action. This document provides a detailed protocol for assessing the cytotoxicity of catharanthine tartrate using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for determining cell viability.[5][6]

Experimental Protocols

MTT Assay for this compound Cytotoxicity

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in a selected cancer cell line.

Materials:

  • This compound (powder)

  • Selected cancer cell line (e.g., HepG2, A549, T47D)[4][7][8]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilization solvent[5]

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm[5]

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell line in T-75 flasks until they reach 80-90% confluency.

    • Wash the cells with sterile PBS, and then detach them using Trypsin-EDTA.

    • Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer).

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Preparation of this compound Stock and Working Solutions:

    • Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent (e.g., sterile water or DMSO).

    • Prepare a series of working solutions by serially diluting the stock solution in serum-free culture medium to achieve the desired final concentrations for treatment.

  • Cell Treatment:

    • After the 24-hour incubation period, carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound working solutions to the respective wells in triplicate.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and an untreated control (cells in medium only).

    • Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%, using non-linear regression analysis.

Data Presentation

The quantitative data from the cytotoxicity assay should be summarized in a clear and structured table.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

Cell LineIncubation Time (hours)IC50 (µM) [Mean ± SD]
HepG2 (Liver Carcinoma)24Insert Value
48Insert Value
A549 (Lung Carcinoma)24Insert Value
48Insert Value
T47D (Breast Carcinoma)24Insert Value
48Insert Value

Mandatory Visualizations

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow of the MTT assay and a proposed signaling pathway for this compound-induced cytotoxicity.

MTT_Assay_Workflow start Start: Seed Cells in 96-Well Plate incubation1 Incubate for 24h (Cell Attachment) start->incubation1 treatment Treat Cells with This compound (Various Concentrations) incubation1->treatment incubation2 Incubate for 24/48/72h treatment->incubation2 add_mtt Add MTT Solution to each well incubation2->add_mtt incubation3 Incubate for 2-4h (Formazan Formation) add_mtt->incubation3 solubilize Add DMSO to Dissolve Formazan Crystals incubation3->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance analysis Data Analysis: Calculate % Viability & IC50 read_absorbance->analysis end End analysis->end

Caption: Workflow for the MTT cytotoxicity assay.

Catharanthine_Signaling_Pathway catharanthine This compound mTOR mTOR catharanthine->mTOR Inhibition autophagy_initiation Autophagy Initiation Complex (ULK1, Beclin1) mTOR->autophagy_initiation Inhibition autophagosome Autophagosome Formation (LC3 Conversion) autophagy_initiation->autophagosome autophagic_death Autophagic Cell Death autophagosome->autophagic_death

Caption: Proposed signaling pathway of this compound.

References

Catharanthine Tartrate: Application Notes for Use as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Catharanthine, a monoterpenoid indole alkaloid isolated from Catharanthus roseus, is a critical biosynthetic precursor to the potent anticancer agents vinblastine and vincristine. Its tartrate salt, catharanthine tartrate, offers improved solubility and stability, making it an ideal reference standard for analytical applications. These application notes provide detailed protocols for the use of this compound as a reference standard in the quality control and analytical development of pharmaceutical products and natural health products. It is essential for method development, validation, and as an impurity standard for related vinca alkaloids.

Chemical Structure:

  • IUPAC Name: methyl (1R,15R,18R)-17-ethyl-3,13-diazapentacyclo[13.3.1.0²,¹⁰.0⁴,⁹.0¹³,¹⁸]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylate (2R,3R)-2,3-dihydroxysuccinate

  • CAS Number: 4168-17-6

  • Molecular Formula: C₂₁H₂₄N₂O₂ • C₄H₆O₆

  • Molecular Weight: 486.52 g/mol

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyDescriptionReference(s)
Appearance White to pale yellow crystalline powder.
Solubility Freely soluble in water and methanol; soluble in ethanol, DMSO, and DMF. Sparingly soluble in chloroform.
Stability and Storage Stable under recommended storage conditions (2–8 °C). Light-sensitive; store in airtight, amber containers.
pH (1% aqueous solution) Typically 4.0–5.5.
Melting Point 126-128°C

Applications in Analytical Chemistry

This compound is a high-purity reference material crucial for a range of analytical applications in research and quality control environments:

  • Method Development and Validation: Used to develop and validate chromatographic methods (HPLC, UPLC, LC-MS) for the identification and quantification of catharanthine in plant extracts, cell cultures, and semi-synthetic reaction mixtures.

  • Quality Control (QC): Employed as a standard for the routine analysis of raw materials and finished products containing Catharanthus roseus extracts to ensure identity, purity, and strength.

  • Impurity Standard: Utilized to detect and quantify catharanthine as a related impurity in vinca alkaloid active pharmaceutical ingredients (APIs) like vinblastine and vincristine.

  • Pharmacological Research: Serves as a reference compound in biochemical and pharmacological studies investigating the biosynthesis and metabolism of indole alkaloids.

Experimental Protocols

Sample Preparation from Catharanthus roseus Leaves

This protocol outlines a general procedure for the extraction of catharanthine from plant material for subsequent analysis.

  • Harvesting and Drying: Collect fresh leaves of C. roseus. Shade dry the leaves until they are brittle.

  • Grinding: Grind the dried leaves into a fine powder using a mortar and pestle or a mechanical grinder.

  • Extraction:

    • Accurately weigh 100 mg of the leaf powder.

    • Add 1 mL of methanol (95%).

    • Extract for 60 minutes at room temperature with occasional vortexing.

    • Alternatively, an acidic extraction can be performed by soaking the powder in a 0.1 M HCl solution.

  • Centrifugation: Centrifuge the mixture at 10,000 rpm for 15 minutes.

  • Collection: Carefully collect the supernatant.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

Preparation of Standard Solutions
  • Primary Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Dissolve in a 10 mL volumetric flask with methanol and bring to volume. Mix thoroughly.

    • This stock solution should be stored at 2-8°C and protected from light.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to be used in the analysis.

    • A typical calibration curve range for HPLC-UV analysis is 0.25 µg/mL to 25 µg/mL. For more sensitive LC-MS methods, a range of 1.0 ng/mL to 6250 ng/mL may be appropriate.

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol is for the simultaneous quantification of catharanthine and other related alkaloids.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Protocol:

ParameterCondition 1Condition 2
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Merck Chromolith Performance RP-18e (100 mm x 4.6 mm)
Mobile Phase Isocratic: Acetonitrile and 0.1M phosphate buffer with 0.5% glacial acetic acid (21:79, v/v), pH 3.5.Isocratic: Methanol, acetonitrile, and 25 mM ammonium acetate buffer with 0.1% triethylamine (15:45:40, v/v/v).
Flow Rate 1.2 mL/min1.0 mL/min
Detection UV at 254 nmUV at 297 nm
Injection Volume 10-20 µL10-20 µL
Column Temperature Ambient (or controlled at 25-30°C)Ambient
  • Method Validation Parameters:

ParameterCatharanthine DataReference(s)
Linearity Range 0.25 - 25 µg/mL
Limit of Detection (LOD) 18 µg/mL (Note: This value seems high and may vary significantly with instrumentation)
Limit of Quantitation (LOQ) 56 µg/mL (Note: This value seems high and may vary significantly with instrumentation)
Recovery ~98%
Precision (RSD) 1.33%
Liquid Chromatography-Mass Spectrometry (LC-MS) Method

This method offers higher sensitivity and selectivity for the quantification of catharanthine.

  • Instrumentation: UPLC or HPLC system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole or Ion Trap) with an electrospray ionization (ESI) source.

  • Protocol:

ParameterCondition
Column ACQUITY UPLC BEH™ C18 (50 mm x 2.1 mm, 1.7 µm)
Mobile Phase Gradient elution with Acetonitrile and 0.1% Formic Acid in Water.
Ionization Mode ESI Positive
MS/MS Transition Precursor Ion [M+H]⁺: m/z 337.4; Product Ions: m/z 144.2, 168.3
  • Method Validation Parameters:

ParameterCatharanthine DataReference(s)
Linearity Range 0.5 - 1000 ng/mL
Limit of Detection (LOD) 0.039 - 0.583 ng/mL
Limit of Quantitation (LOQ) 0.118 - 1.767 ng/mL
Recovery 99.63 - 104.30%
Precision (RSD) Intra-day: 0.23 - 2.71%; Inter-day: 0.40 - 2.90%

Visualizations

Experimental Workflow for Catharanthine Quantification

G cluster_prep Sample & Standard Preparation cluster_analysis Analytical Procedure cluster_results Data Processing & Reporting start Start: C. roseus Leaves or this compound RS powder Grind Plant Material start->powder Plant Sample weigh_rs Weigh Reference Standard (RS) start->weigh_rs Reference Standard extract Solvent Extraction (e.g., Methanol) powder->extract centrifuge Centrifuge & Collect Supernatant extract->centrifuge filter Filter (0.22 µm) centrifuge->filter hplc HPLC / LC-MS Analysis filter->hplc Sample Extract dissolve_rs Dissolve RS & Prepare Stock Solution weigh_rs->dissolve_rs dilute_rs Prepare Working Standards dissolve_rs->dilute_rs dilute_rs->hplc Calibration Standards data Data Acquisition hplc->data integrate Peak Integration data->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Catharanthine integrate->quantify calibrate->quantify report Final Report quantify->report

Caption: Workflow for quantification of catharanthine.

Biosynthetic Pathway of Catharanthine and Vinblastine

G cluster_precursors Primary Precursors tryptamine Tryptamine strictosidine Strictosidine tryptamine->strictosidine STR secologanin Secologanin secologanin->strictosidine stemmadenine Stemmadenine Acetate strictosidine->stemmadenine SGD, GO, Redox1, SAT dehydrosecodine Dehydrosecodine stemmadenine->dehydrosecodine catharanthine Catharanthine dehydrosecodine->catharanthine CS tabersonine Tabersonine dehydrosecodine->tabersonine TS anhydrovinblastine α-3',4'-Anhydrovinblastine catharanthine->anhydrovinblastine PRX1 vindoline Vindoline tabersonine->vindoline Multi-step enzymatic conversion vindoline->anhydrovinblastine vinblastine Vinblastine anhydrovinblastine->vinblastine

Caption: Biosynthesis of catharanthine and vinblastine.

Application Notes and Protocols for Testing Catharanthine Tartrate Efficacy in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell culture-based assays for evaluating the efficacy of Catharanthine tartrate, a monoterpenoid indole alkaloid derived from Catharanthus roseus. The protocols detailed below are intended to facilitate the investigation of its cytotoxic and pro-apoptotic properties against various cancer cell lines.

Introduction

Catharanthine, a precursor in the biosynthesis of the potent anticancer drugs vinblastine and vincristine, has demonstrated intrinsic anti-proliferative and pro-apoptotic activities.[1] Its mechanism of action is primarily attributed to the disruption of microtubule dynamics, leading to mitotic arrest and subsequent cancer cell death.[2][3][4] Furthermore, emerging evidence suggests the involvement of key signaling pathways, such as the PI3K/Akt/mTOR pathway, in mediating its anticancer effects. These protocols outline the necessary steps to quantify the efficacy of this compound in vitro.

Data Presentation

Table 1: IC50 Values of Catharanthine and Related Compounds in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the reported IC50 values for Catharanthine and its derivatives against a panel of human cancer cell lines.

Compound/ExtractCancer Cell LineAssayIC50 ValueReference
CatharanthineHCT-116 (Colon Carcinoma)MTT Assay60 µg/mL
CatharanthineHepG2 (Hepatocellular Carcinoma)MTT Assay135 µM[4]
CatharanthinePC-3 (Pancreatic Cancer)Crystal Violet Assay10-50 µM[5]
CatharanthineHTB-26 (Breast Cancer)Crystal Violet Assay10-50 µM[5]
C. roseus Methanolic ExtractCaLu-6 (Lung Cancer)SRB Assay35.24 ± 0.23 µg/mL[6][7]
C. roseus Aqueous ExtractJurkat (Leukemic T-cells)MTS Assay2.38 µg/mL (72h)
Table 2: Quantitative Apoptosis Data for Catharanthine Treatment in HepG2 Cells

Flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining allows for the quantification of apoptotic cells. The following data was observed in HepG2 cells following treatment with Catharanthine.

Catharanthine Concentration (µM)Early Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)Reference
120~15~5~20[4]
135~20~8~28[4]
150~25~10~35[4]
165~30~12~42[4]

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a sterile, high-concentration stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, light-protected microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath (optional)

Protocol:

  • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM, 50 mM, or as per solubility data).

  • Vortex the tube thoroughly to dissolve the powder. If necessary, use an ultrasonic bath for a short period to aid dissolution.

  • Once fully dissolved, filter-sterilize the stock solution using a 0.22 µm syringe filter into a new sterile, light-protected tube.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage. When ready to use, thaw an aliquot and dilute it to the desired working concentrations in the appropriate cell culture medium.

Cell Viability Assessment: MTT Assay

Objective: To determine the cytotoxic effect of this compound on cancer cells by measuring metabolic activity.

Materials:

  • 96-well flat-bottom plates

  • Cancer cell lines of interest (e.g., HCT-116, HepG2)

  • Complete cell culture medium

  • This compound working solutions (prepared from stock)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight (37°C, 5% CO2).

  • The next day, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully remove the medium containing MTT and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Detection: Annexin V-FITC/PI Staining by Flow Cytometry

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • 6-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound working solutions

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for the desired time.

  • Harvest the cells by trypsinization and collect the culture supernatant (to include floating apoptotic cells).

  • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples immediately by flow cytometry. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis of Apoptosis and PI3K/Akt/mTOR Signaling Proteins

Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins involved in apoptosis and the PI3K/Akt/mTOR signaling pathway.

Materials:

  • 6-well plates or larger culture dishes

  • Cancer cell lines of interest

  • This compound working solutions

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., rabbit anti-Bcl-2, rabbit anti-Bax, rabbit anti-p-PI3K, rabbit anti-PI3K, rabbit anti-p-Akt, rabbit anti-Akt, rabbit anti-p-mTOR, rabbit anti-mTOR, and a loading control like rabbit anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Seed cells and treat with this compound as described for the apoptosis assay.

  • After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis prep_stock Prepare Catharanthine Tartrate Stock Solution drug_treatment Treat Cells with This compound prep_stock->drug_treatment cell_culture Culture Cancer Cell Lines cell_seeding Seed Cells in Multi-well Plates cell_culture->cell_seeding cell_seeding->drug_treatment mtt_assay MTT Assay for Cell Viability drug_treatment->mtt_assay apoptosis_assay Annexin V/PI Staining for Apoptosis drug_treatment->apoptosis_assay western_blot Western Blot for Protein Expression drug_treatment->western_blot ic50_calc Calculate IC50 Values mtt_assay->ic50_calc flow_analysis Analyze Flow Cytometry Data apoptosis_assay->flow_analysis wb_analysis Quantify Protein Band Intensities western_blot->wb_analysis signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Apoptosis Apoptosis Bax->Apoptosis Microtubules Microtubules Microtubules->Apoptosis Induces Catharanthine Catharanthine Tartrate Catharanthine->Akt Inhibits Catharanthine->Microtubules Disrupts

References

Application Notes and Protocols for the Analytical Characterization of Catharanthine Tartrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catharanthine, a prominent monoterpenoid indole alkaloid isolated from Catharanthus roseus, serves as a crucial precursor in the semi-synthesis of the potent anticancer agents vinblastine and vincristine. As with any active pharmaceutical ingredient (API), rigorous analytical characterization of its salt form, Catharanthine Tartrate, is paramount to ensure its identity, purity, quality, and stability. This document provides a comprehensive overview of the key analytical techniques and detailed protocols for the thorough characterization of this compound.

Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound is presented below.

PropertyData
Chemical Name 3,4-Didehydroibogamine-18-carboxylic acid methyl ester tartrate
CAS Number 4168-17-6[1]
Molecular Formula C₂₁H₂₄N₂O₂ • C₄H₆O₆[1]
Molecular Weight 486.52 g/mol [1]
Appearance White powder[1]
Melting Point 126-128°C[1]
Solubility Soluble in ethanol, DMSO, and dimethylformamide. Sparingly soluble in aqueous buffers.[2][3]
Storage Store at 4°C[1]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and quantifying the amount of this compound. It is also instrumental in separating Catharanthine from other related alkaloids.

Quantitative Data Summary for HPLC Analysis
ParameterVincristine, Vinblastine, Catharanthine , Vindoline Method
Column Merck Chromolith Performance RP-18e (100 x 4.6 mm)
Mobile Phase Acetonitrile:0.1M Phosphate Buffer (pH 3.5) with 0.5% glacial acetic acid (21:79 v/v)[4][5]
Flow Rate 1.2 mL/min[4][5]
Detection UV at 254 nm[4][5]
Linearity Range 0.25 - 25 µg/mL[4][5]
Limit of Detection (LOD) 18 µg/mL (for Catharanthine)[4][5]
Limit of Quantitation (LOQ) 56 µg/mL (for Catharanthine)[4][5]
Recovery 98% (for Catharanthine)[5]
Precision (CV%) 1.33 (for Catharanthine)[5]
Experimental Protocol: HPLC Purity and Assay
  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Chemicals and Reagents:

    • This compound reference standard and sample

    • Acetonitrile (HPLC grade)

    • Potassium phosphate monobasic (ACS grade)

    • Glacial acetic acid (ACS grade)

    • Ultrapure water

  • Chromatographic Conditions:

    • Column: Chromolith Performance RP-18e (100 x 4.6 mm) or equivalent.

    • Mobile Phase: Prepare a 0.1M phosphate buffer by dissolving the appropriate amount of potassium phosphate monobasic in water, add 0.5% (v/v) glacial acetic acid, and adjust the pH to 3.5 with phosphoric acid. The final mobile phase is a mixture of this buffer and acetonitrile in a 79:21 (v/v) ratio.[4][5]

    • Flow Rate: 1.2 mL/min.[4][5]

    • Column Temperature: 25°C.

    • Detection Wavelength: 254 nm.[4][5]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 10 µg/mL).

    • Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a similar concentration to the standard solution.

  • Analysis:

    • Equilibrate the column with the mobile phase for at least 30 minutes.

    • Inject the standard solution multiple times to ensure system suitability (e.g., %RSD of peak area < 2%).

    • Inject the sample solution.

    • Identify the Catharanthine peak by comparing the retention time with the standard.

    • Calculate the purity and/or assay of the sample by comparing the peak area to that of the standard.

Spectroscopic Analysis

A suite of spectroscopic techniques is employed to elucidate and confirm the molecular structure of this compound.

UV-Visible Spectroscopy

UV-Vis spectroscopy is a straightforward method for the detection and quantification of Catharanthine, which exhibits characteristic absorption due to its indole moiety.[6]

  • Protocol:

    • Dissolve the this compound sample in a suitable solvent (e.g., ethanol or chloroform).

    • Use a UV-Vis spectrophotometer to scan the absorbance from 200 to 400 nm.

    • Characteristic absorption peaks for Catharanthine are observed at approximately 246 nm and 291 nm.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

  • Protocol:

    • Prepare the sample as a KBr pellet or use an ATR-FTIR setup.

    • Acquire the spectrum over the range of 4000-400 cm⁻¹.

    • Interpret the spectrum for characteristic peaks. Prominent peaks for Catharanthine and tartrate include O-H, C-H, C=O, and C=C stretching vibrations.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (¹H-NMR, ¹³C-NMR, and 2D-NMR) provides detailed information about the molecular structure and connectivity of atoms.

  • Protocol:

    • Dissolve an accurately weighed sample (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H-NMR and ¹³C-NMR spectra.

    • For unambiguous assignments, 2D-NMR experiments such as COSY, HSQC, and HMBC can be performed.

    • The presence of signals corresponding to the tartrate counter-ion (typically two methine protons and two carboxyl carbons) should be confirmed.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of Catharanthine.

  • Protocol:

    • Dissolve the sample in a suitable solvent (e.g., methanol/water).

    • Analyze using an electrospray ionization (ESI) source in positive ion mode.

    • The protonated molecular ion [M+H]⁺ for Catharanthine is expected at m/z 337.19.[3]

    • Tandem MS (MS/MS) can be used to study the fragmentation pattern for further structural confirmation.

Structural and Thermal Analysis

X-Ray Crystallography (XRC)

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of this compound in the solid state. Powder X-ray diffraction (PXRD) is used to characterize the crystallinity of the bulk material.

  • Protocol (PXRD):

    • A small amount of the powdered sample is placed on the sample holder.

    • The sample is scanned over a range of 2θ angles (e.g., 5° to 40°).

    • The resulting diffractogram, with its characteristic peaks, serves as a fingerprint for the crystalline form of this compound.

Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal properties of the salt, such as its melting point and decomposition temperature.

  • Protocol:

    • Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum pan.

    • For DSC, heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere and record the heat flow. An endotherm corresponding to the melting point should be observed.

    • For TGA, heat the sample at a constant rate under a nitrogen atmosphere and record the weight loss as a function of temperature to identify decomposition events.

Counter-Ion Analysis

Ion Chromatography (IC)

To confirm the presence and quantify the tartrate counter-ion, ion chromatography is an effective technique.[4][6]

  • Protocol:

    • Instrumentation: An ion chromatograph with a conductivity detector.

    • Column: A suitable anion-exchange column (e.g., Thermo Scientific Dionex IonPac AS20).[4]

    • Eluent: An appropriate eluent, such as potassium hydroxide.[4]

    • Sample Preparation: Dissolve the this compound sample in ultrapure water.

    • Analysis: Inject the sample and a tartrate standard. Quantify the tartrate peak based on the calibration curve of the standard.

Visualizations

G Overall Workflow for this compound Characterization cluster_0 Initial Assessment cluster_1 Identity & Structure Confirmation cluster_2 Purity & Assay cluster_3 Solid-State Characterization Sample Sample Physicochemical_Properties Physicochemical Properties (Appearance, Solubility) Sample->Physicochemical_Properties UV_Vis UV-Vis Spectroscopy Sample->UV_Vis FTIR FTIR Spectroscopy Sample->FTIR NMR NMR Spectroscopy (1H, 13C, 2D) Sample->NMR MS Mass Spectrometry (MS, MS/MS) Sample->MS IC Ion Chromatography (Tartrate ID) Sample->IC HPLC HPLC (Purity, Assay) Sample->HPLC IC_Quant Ion Chromatography (Tartrate Quantification) Sample->IC_Quant PXRD Powder X-Ray Diffraction (Crystallinity) Sample->PXRD DSC_TGA Thermal Analysis (DSC/TGA) Sample->DSC_TGA UV_Vis->HPLC FTIR->HPLC NMR->HPLC MS->HPLC IC->HPLC HPLC->PXRD IC_Quant->PXRD

Caption: Workflow for this compound Characterization.

G Information from Analytical Techniques cluster_info cluster_tech Catharanthine_Tartrate Catharanthine Tartrate HPLC HPLC Catharanthine_Tartrate->HPLC Spectroscopy Spectroscopy (NMR, MS, FTIR, UV) Catharanthine_Tartrate->Spectroscopy XRC_Thermal XRC & Thermal Analysis Catharanthine_Tartrate->XRC_Thermal IC Ion Chromatography Catharanthine_Tartrate->IC Identity Identity Identity->HPLC Identity->Spectroscopy Structure Structure Structure->Spectroscopy Purity_Assay Purity & Assay Purity_Assay->HPLC Purity_Assay->IC Solid_State Solid-State Properties Solid_State->XRC_Thermal Counter_Ion Counter-Ion Confirmation Counter_Ion->IC

Caption: Relationship between techniques and information obtained.

HPLC_Workflow HPLC Analysis Workflow Start Start Prepare_Mobile_Phase Prepare Mobile Phase Start->Prepare_Mobile_Phase Prepare_Standard Prepare Standard Solution Start->Prepare_Standard Prepare_Sample Prepare Sample Solution Start->Prepare_Sample Equilibrate_System Equilibrate HPLC System Prepare_Mobile_Phase->Equilibrate_System System_Suitability Inject Standard (System Suitability) Prepare_Standard->System_Suitability Inject_Sample Inject Sample Prepare_Sample->Inject_Sample Equilibrate_System->System_Suitability System_Suitability->Inject_Sample Data_Acquisition Data Acquisition Inject_Sample->Data_Acquisition Data_Analysis Data Analysis (Peak Integration, Comparison) Data_Acquisition->Data_Analysis Report Generate Report Data_Analysis->Report End End Report->End

Caption: Step-by-step HPLC analysis workflow.

References

Application of Vincristine, a Catharanthus Alkaloid, in Neuroblastoma Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Note: Direct research on the application of catharanthine tartrate in neuroblastoma cell lines is limited. This document focuses on the well-researched effects of Vincristine , a closely related and prominent vinca alkaloid derived from Catharanthus roseus, which is extensively used in neuroblastoma chemotherapy. The principles and methodologies described herein are largely applicable to the study of related compounds.

Application Notes

Vincristine, a key chemotherapeutic agent, demonstrates significant efficacy against neuroblastoma by inducing cell cycle arrest and apoptosis.[1][2][3] Its primary mechanism of action involves the disruption of microtubule dynamics, which are crucial for mitotic spindle formation. This interference leads to an arrest of cancer cells in the G2/M phase of the cell cycle, ultimately triggering programmed cell death.[1][4]

Studies on human neuroblastoma cell lines, particularly SH-SY5Y, have shown that Vincristine inhibits cell proliferation in a dose- and time-dependent manner.[2][5] The cytotoxic effects are mediated through the intrinsic apoptotic pathway, characterized by the activation of key executioner caspases, including caspase-3 and caspase-9.[1][2][3] Furthermore, Vincristine treatment has been observed to modulate the expression of cell cycle regulatory proteins, such as an increase in Cyclin B1 and a decrease in Cyclin D.[1][2][3]

These findings underscore the potential of Vinca alkaloids as a therapeutic strategy for neuroblastoma. The following sections provide quantitative data and detailed experimental protocols to facilitate further research in this area.

Data Presentation

The following tables summarize the quantitative data on the effects of Vincristine on neuroblastoma cell lines.

Table 1: IC50 Values of Vincristine in Neuroblastoma Cell Lines

Cell LineIC50 Value (µM)Incubation Time (hours)Assay Method
SH-SY5Y0.1Not SpecifiedMTT Assay
SH-SY5Y0.113 ± 0.01224MTT Assay
SH-SY5Y0.078 ± 0.00948MTT Assay
SH-SY5Y0.051 ± 0.00872MTT Assay
SY5Y0.0016Not SpecifiedNot Specified
Kelly~0.2 (Vincristine-Resistant)Not SpecifiedNot Specified
SK-N-AS~0.002Not SpecifiedNot Specified

Table 2: Effects of Vincristine on Cell Cycle Distribution and Apoptosis in SH-SY5Y Cells

Treatment% of Cells in G2/M Phase% of Apoptotic Cells
ControlBaselineBaseline
Vincristine (0.1 µM)Significant IncreaseSignificant Increase

Table 3: Effect of Vincristine on Protein Expression in SH-SY5Y Cells

ProteinChange in Expression (after 0.1 µM Vincristine Treatment)
Caspase-3Increased
Caspase-9Increased
Cyclin B1Increased
Cyclin DDecreased

Experimental Protocols

Detailed methodologies for key experiments are provided below.

SH-SY5Y Cell Culture and Maintenance

This protocol describes the standard procedure for culturing and maintaining the SH-SY5Y human neuroblastoma cell line.

Materials:

  • SH-SY5Y cell line

  • DMEM/F12 medium supplemented with 15% Fetal Bovine Serum (FBS), 1% L-Glutamine, 1% Non-Essential Amino Acids, and 1% Penicillin-Streptomycin

  • 0.25% Trypsin-EDTA

  • Phosphate Buffered Saline (PBS), sterile

  • T-75 cell culture flasks

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Thawing of Cells: Thaw the cryopreserved vial of SH-SY5Y cells rapidly in a 37°C water bath.

  • Initial Seeding: Transfer the cell suspension to a T-75 flask containing 15 mL of pre-warmed complete culture medium.

  • Incubation: Incubate the flask in a humidified incubator at 37°C with 5% CO2.

  • Media Change: Change the culture medium every 2-3 days.

  • Subculturing:

    • When cells reach 80-90% confluency, aspirate the old medium.

    • Wash the cell monolayer with 5 mL of sterile PBS.

    • Add 2 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.

    • Neutralize the trypsin by adding 8 mL of complete culture medium.

    • Centrifuge the cell suspension at 200 x g for 5 minutes.

    • Resuspend the cell pellet in fresh medium and split the cells at a ratio of 1:3 to 1:6 into new flasks.

Cell Viability Assessment (MTT Assay)

This protocol outlines the determination of cell viability upon treatment with Vincristine using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • SH-SY5Y cells

  • Complete culture medium

  • Vincristine stock solution

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.[6]

  • Drug Treatment: Treat the cells with various concentrations of Vincristine (e.g., 0.001 to 10 µM) and incubate for the desired time periods (e.g., 24, 48, 72 hours).[2] Include untreated cells as a control.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

This protocol details the detection and quantification of apoptotic cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Vincristine-treated and control SH-SY5Y cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both adherent and floating cells after Vincristine treatment.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.

    • Annexin V-negative/PI-negative cells are viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)

This protocol describes the analysis of cell cycle distribution using Propidium Iodide (PI) staining and flow cytometry.

Materials:

  • Vincristine-treated and control SH-SY5Y cells

  • Cold 70% Ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Fixation:

    • Wash the cells with PBS and centrifuge.

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate on ice for at least 30 minutes.

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This protocol provides a general framework for analyzing the expression of proteins such as Caspase-3, Caspase-9, and Cyclin B1 by Western blotting.

Materials:

  • Vincristine-treated and control SH-SY5Y cells

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Caspase-3, anti-Caspase-9, anti-Cyclin B1, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction: Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis A SH-SY5Y Cell Culture B Cell Seeding in 96-well plates A->B C Vincristine Treatment B->C D MTT Assay C->D E Apoptosis Assay (Flow Cytometry) C->E F Cell Cycle Analysis (Flow Cytometry) C->F G Western Blot C->G H IC50 Determination D->H I Quantification of Apoptosis E->I J Cell Cycle Phase Distribution F->J K Protein Expression Levels G->K

Caption: Experimental workflow for assessing Vincristine's effect on neuroblastoma cells.

signaling_pathway Vincristine Vincristine Microtubules Microtubule Disruption Vincristine->Microtubules MitoticSpindle Mitotic Spindle Disruption Microtubules->MitoticSpindle G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis CyclinB_up Cyclin B1 ↑ G2M_Arrest->CyclinB_up CyclinD_down Cyclin D ↓ G2M_Arrest->CyclinD_down Caspase9 Caspase-9 Activation Apoptosis->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3

Caption: Vincristine-induced signaling pathway in neuroblastoma cells.

References

Development and Validation of a Stability-Indicating HPLC Method for the Quantification of Catharanthine Tartrate

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document details a validated, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Catharanthine tartrate. The method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control and stability testing of this compound as a drug substance.

Introduction

Catharanthine, a prominent terpenoid indole alkaloid isolated from Catharanthus roseus, is a crucial precursor in the semi-synthesis of the potent anticancer agents vinblastine and vincristine.[1][2] Accurate and reliable quantification of Catharanthine is paramount for ensuring the quality and consistency of starting materials in the manufacturing of these life-saving drugs. This application note describes the development and validation of a simple, yet robust, stability-indicating RP-HPLC method for the determination of this compound. The method is validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Triethylamine (analytical grade)

  • Purified water (HPLC grade)

  • Hydrochloric acid (analytical grade)

  • Sodium hydroxide (analytical grade)

  • Hydrogen peroxide (analytical grade)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used. The chromatographic conditions are summarized in Table 1.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 25 mM Ammonium Acetate Buffer (pH 6.5 with 0.1% Triethylamine) (45:55 v/v)[3]
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm[1][4]
Injection Volume 20 µL
Column Temperature 30 °C
Run Time 15 minutes
Preparation of Solutions
  • Buffer Preparation (25 mM Ammonium Acetate, pH 6.5 with 0.1% Triethylamine): Dissolve 1.927 g of ammonium acetate in 1000 mL of purified water. Adjust the pH to 6.5 using triethylamine.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 200 µg/mL.

  • Sample Solution (for Assay): Accurately weigh 10 mg of the this compound sample, dissolve it in 10 mL of methanol, and then dilute with the mobile phase to a final concentration of 100 µg/mL.

Method Validation Protocol

The developed HPLC method was validated according to ICH guidelines for the following parameters:

  • Specificity (Forced Degradation): To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted.[5][6] The this compound stock solution was subjected to acidic (0.1 N HCl at 80°C for 2 hours), basic (0.1 N NaOH at 80°C for 2 hours), oxidative (3% H₂O₂ at room temperature for 4 hours), thermal (80°C for 24 hours), and photolytic (UV light at 254 nm for 24 hours) stress conditions. The resulting solutions were diluted to an appropriate concentration and analyzed.

  • Linearity: Linearity was assessed by analyzing seven concentrations of this compound (1, 10, 25, 50, 100, 150, and 200 µg/mL) in triplicate. A calibration curve was constructed by plotting the peak area against the concentration.

  • Accuracy (Recovery): The accuracy of the method was determined by the standard addition method. A known amount of this compound standard was spiked into a pre-analyzed sample at three different concentration levels (80%, 100%, and 120% of the assay concentration). The recovery at each level was calculated.

  • Precision:

    • Repeatability (Intra-day Precision): Six replicate injections of the 100 µg/mL standard solution were performed on the same day.

    • Intermediate Precision (Inter-day Precision): The analysis of six replicate injections of the 100 µg/mL standard solution was repeated on a different day by a different analyst.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, including the flow rate (±0.1 mL/min), mobile phase composition (±2% organic phase), and column temperature (±2°C).

Results and Discussion

Method Development and Optimization

A systematic approach was taken to develop a suitable HPLC method. A C18 column was chosen for its versatility in reversed-phase chromatography. Various mobile phase compositions were tested to achieve optimal separation and peak shape. A mobile phase consisting of Acetonitrile and 25 mM Ammonium Acetate buffer (pH 6.5 with 0.1% Triethylamine) in a 45:55 v/v ratio provided a symmetric peak for Catharanthine with a retention time of approximately 10 minutes. The addition of triethylamine improved the peak shape by minimizing tailing. A detection wavelength of 254 nm was selected as it offered good sensitivity for Catharanthine.[1][4]

Method Validation

The developed method was subjected to validation as per ICH guidelines, and the results are summarized in the following tables.

Table 2: Summary of Forced Degradation Studies

Stress Condition% DegradationObservations
Acidic (0.1 N HCl) 15.2%Degradation peaks observed, well-resolved from the main peak.
Basic (0.1 N NaOH) 25.8%Significant degradation with distinct degradation products.
Oxidative (3% H₂O₂) 8.5%Minor degradation products formed.
Thermal (80°C) 5.1%Minimal degradation observed.
Photolytic (UV light) 3.7%Negligible degradation.

The results from the forced degradation studies indicate that the method is stability-indicating, as the degradation products were well-separated from the parent Catharanthine peak, ensuring that the assay results are not affected by the presence of these impurities.

Table 3: Linearity and Range

ParameterResult
Linearity Range 1 - 200 µg/mL
Regression Equation y = 25432x + 1254
Correlation Coefficient (r²) 0.9998

The method demonstrated excellent linearity over the tested concentration range.

Table 4: Accuracy (Recovery) Study

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery% RSD
80% 8079.599.380.45
100% 100100.2100.200.32
120% 120119.199.250.51

The high recovery values indicate that the method is accurate for the quantification of this compound.

Table 5: Precision Study

Precision Type% RSD (n=6)
Repeatability (Intra-day) 0.58%
Intermediate Precision (Inter-day) 0.89%

The low relative standard deviation values for both repeatability and intermediate precision demonstrate that the method is precise.

Table 6: LOD, LOQ, and System Suitability

ParameterResultAcceptance Criteria
LOD 0.2 µg/mL-
LOQ 0.6 µg/mL-
Tailing Factor 1.1≤ 2.0
Theoretical Plates > 2000> 2000

The system suitability parameters were found to be within the acceptable limits, indicating the suitability of the chromatographic system.

Table 7: Robustness Study

Parameter Varied% RSD
Flow Rate (0.9 mL/min) 0.92
Flow Rate (1.1 mL/min) 0.85
Mobile Phase (-2% Acetonitrile) 1.12
Mobile Phase (+2% Acetonitrile) 1.05
Temperature (28°C) 0.78
Temperature (32°C) 0.81

The method was found to be robust as minor, deliberate changes in the method parameters did not significantly affect the results.

Visualizations

experimental_workflow prep Sample and Standard Preparation hplc HPLC Analysis (C18 Column, UV Detection) prep->hplc Inject data Data Acquisition and Processing hplc->data Generate Chromatogram validation Method Validation report Reporting and Documentation validation->report Summarize Results data->validation Calculate Parameters validation_parameters method Validated HPLC Method specificity Specificity method->specificity linearity Linearity method->linearity accuracy Accuracy method->accuracy precision Precision method->precision lod_loq LOD & LOQ method->lod_loq robustness Robustness method->robustness

References

Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by Catharanthine Tartrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catharanthine, a prominent monoterpenoid indole alkaloid derived from the Madagascar periwinkle (Catharanthus roseus), has garnered significant interest in oncological research. As a key precursor in the synthesis of the potent chemotherapeutic agent vinblastine, catharanthine itself exhibits notable anti-cancer properties, primarily through the induction of apoptosis. Understanding the mechanisms by which catharanthine tartrate, a salt form of catharanthine, triggers programmed cell death is crucial for its potential development as a standalone or combination therapeutic agent.

Flow cytometry, coupled with specific fluorescent probes, provides a powerful platform for the quantitative analysis of apoptosis at the single-cell level. The Annexin V/Propidium Iodide (PI) assay is a cornerstone of this approach, allowing for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells. This application note provides detailed protocols for inducing and analyzing apoptosis in cancer cells treated with this compound, summarizes key quantitative data, and illustrates the underlying signaling pathways.

Data Presentation

The following tables summarize the dose-dependent effect of catharanthine on the induction of apoptosis in various cancer cell lines, as determined by flow cytometry.

Table 1: Apoptosis Induction in HepG2 Cells Treated with Catharanthine for 24 hours

Catharanthine Concentration (µM)Early Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)
0 (Control)2.5 ± 0.51.8 ± 0.34.3 ± 0.8
5015.2 ± 1.88.5 ± 1.123.7 ± 2.9
10028.7 ± 3.115.3 ± 2.044.0 ± 5.1
15035.1 ± 4.222.8 ± 2.557.9 ± 6.7

Data are presented as mean ± standard deviation.

Table 2: IC50 Values of Catharanthine in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h
HepG2Hepatocellular Carcinoma~135
HL-60Promyelocytic LeukemiaNot explicitly stated, but apoptosis is induced
K562Chronic Myelogenous LeukemiaNot explicitly stated, but apoptosis is induced

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound

This protocol outlines the general procedure for culturing cancer cells and treating them with this compound to induce apoptosis.

Materials:

  • Cancer cell line of interest (e.g., HepG2, HL-60)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution prepared in DMSO or PBS)

  • 6-well or 12-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA (for adherent cells)

Procedure:

  • Cell Seeding: Seed the cancer cells in a multi-well plate at a density that will allow for approximately 70-80% confluency at the time of treatment. For example, seed 2 x 10^5 cells per well in a 6-well plate.

  • Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.

  • Preparation of this compound Dilutions: Prepare a series of dilutions of this compound in complete cell culture medium from a stock solution. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line. Based on existing literature, concentrations ranging from 10 µM to 200 µM are a reasonable starting point. A vehicle control (medium with the same concentration of DMSO or PBS used for the highest drug concentration) must be included.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the treated cells for a predetermined period. Incubation times of 24 to 48 hours are commonly used to observe significant apoptosis.

  • Cell Harvesting:

    • Adherent Cells: Carefully collect the culture medium (which may contain detached apoptotic cells). Wash the adherent cells with PBS and then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.

    • Suspension Cells: Gently collect the cells by centrifugation.

  • Washing: Wash the harvested cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Proceed to Apoptosis Analysis: The cell pellets are now ready for staining with Annexin V and Propidium Iodide as described in Protocol 2.

Protocol 2: Annexin V-FITC and Propidium Iodide (PI) Staining for Flow Cytometry

This protocol describes the staining procedure for differentiating between viable, apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Harvested and washed cells from Protocol 1

  • Flow cytometry tubes

  • Micropipettes

  • Flow cytometer

Procedure:

  • Cell Resuspension: Resuspend the washed cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC to the cell suspension.

    • Add 5 µL of Propidium Iodide (PI) to the cell suspension.

    • Gently vortex the cells to ensure uniform mixing.

  • Incubation: Incubate the stained cells for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour).

    • Use appropriate laser and filter settings for FITC (for Annexin V) and PI.

    • Set up compensation controls using single-stained samples (Annexin V-FITC only and PI only) to correct for spectral overlap.

    • Collect data for at least 10,000 events per sample.

  • Data Interpretation:

    • Annexin V- / PI- (Lower Left Quadrant): Live cells

    • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells

    • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic/necrotic cells

    • Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells

Mandatory Visualizations

Experimental Workflow

G cluster_prep Cell Preparation & Treatment cluster_stain Staining cluster_analysis Analysis cell_culture 1. Cancer Cell Culture treatment 2. Treatment with This compound cell_culture->treatment harvest 3. Cell Harvesting & Washing treatment->harvest staining 4. Annexin V-FITC/PI Staining harvest->staining flow 5. Flow Cytometry Analysis staining->flow data 6. Data Interpretation (Apoptosis Quantification) flow->data

Caption: Experimental workflow for analyzing this compound-induced apoptosis.

Signaling Pathway of this compound-Induced Apoptosis

G cluster_stimulus Stimulus cluster_cellular Cellular Response cluster_bcl2 Bcl-2 Family Regulation cluster_execution Execution Phase cath This compound ros Increased Reactive Oxygen Species (ROS) cath->ros mito_dys Mitochondrial Dysfunction ros->mito_dys bcl2_down Downregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) ros->bcl2_down bax_up Upregulation/Activation of pro-apoptotic proteins (e.g., Bax, Bak) ros->bax_up momp Mitochondrial Outer Membrane Permeabilization (MOMP) mito_dys->momp bcl2_down->momp bax_up->momp cyto_c Cytochrome c Release momp->cyto_c caspase Caspase Activation (Caspase-9, Caspase-3) cyto_c->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Discussion

The provided protocols and data serve as a comprehensive guide for researchers investigating the pro-apoptotic effects of this compound. The experimental workflow is straightforward and utilizes a widely accessible technique. The quantitative data from HepG2 cells clearly demonstrate a dose-dependent increase in apoptosis upon treatment with catharanthine.[1]

The proposed signaling pathway illustrates that this compound likely initiates apoptosis through the induction of oxidative stress, evidenced by an increase in reactive oxygen species (ROS).[1] This elevated ROS level, in turn, disrupts mitochondrial function and modulates the delicate balance of the Bcl-2 family of proteins. Specifically, it is hypothesized to downregulate anti-apoptotic members like Bcl-2 and Bcl-xL, while promoting the activity of pro-apoptotic proteins such as Bax and Bak. This shift in the Bax/Bcl-2 ratio is a critical event that leads to Mitochondrial Outer Membrane Permeabilization (MOMP).[1] The permeabilization of the outer mitochondrial membrane results in the release of cytochrome c into the cytoplasm, which then triggers the activation of the caspase cascade, starting with caspase-9 and leading to the executioner caspase-3, ultimately culminating in the orchestrated dismantling of the cell characteristic of apoptosis.

These application notes and protocols provide a solid foundation for further investigation into the therapeutic potential of this compound. Researchers are encouraged to adapt and optimize these protocols for their specific cell lines and experimental questions. Further studies could explore the precise molecular targets of this compound that lead to ROS generation and delve deeper into the specific interactions within the Bcl-2 protein family.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Catharanthine Tartrate Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of Catharanthine tartrate extraction from plants, primarily Catharanthus roseus.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the extraction and purification of this compound.

Issue 1: Low Yield of Catharanthine in the Crude Extract

  • Question: My crude extract shows a very low concentration of Catharanthine. What are the potential causes and how can I improve the yield?

  • Answer: Low Catharanthine yield can stem from several factors, ranging from the plant material itself to the extraction procedure. Here are the potential causes and solutions:

    • Plant Material: The concentration of alkaloids like Catharanthine can vary significantly based on the plant's age, genetic variety, and growing conditions.[1][2] Leaves and flowers tend to have higher concentrations of Catharanthine compared to other plant parts.[1]

      • Solution: Whenever possible, use leaves from mature, flowering Catharanthus roseus plants. If sourcing allows, select varieties known for high alkaloid content, such as "Pacifica Polka Dot".[2]

    • Drying and Grinding: Improper drying can lead to enzymatic degradation of alkaloids. An inadequate particle size of the ground plant material can result in inefficient extraction.

      • Solution: Dry the plant material in an oven at a controlled temperature (e.g., 60°C) to quickly deactivate enzymes.[3] Grind the dried material to a fine powder (e.g., 200-300 mesh size) to increase the surface area for solvent penetration.[3]

    • Extraction Solvent and pH: The choice of solvent and the pH of the extraction medium are critical. Catharanthine is an alkaloid and its solubility is pH-dependent.

      • Solution: Acidified aqueous solutions (e.g., 0.1 M HCl) are effective for initial extraction as they form soluble alkaloid salts.[4][5][6][7] For organic solvent extraction, chloroform has been noted for its high solubility of Catharanthine.[8] Subsequent liquid-liquid extraction into an organic solvent should be performed after basifying the aqueous extract.

    • Extraction Technique: The method of extraction significantly impacts efficiency.

      • Solution: While maceration and Soxhlet extraction are common, advanced techniques like Supercritical Fluid Extraction (SFE) and Microwave-Assisted Extraction (MAE) can offer higher yields and shorter extraction times.[9][10][11] For example, SFE at 250 bar and 80°C with 6.6 vol% methanol as a modifier has been shown to provide excellent recovery of Catharanthine.[9]

Issue 2: Co-extraction of Impurities and Difficulty in Purification

  • Question: My extract is highly impure, making the isolation of this compound difficult. How can I improve the purity of my extract?

  • Answer: The crude extract from C. roseus is a complex mixture of various alkaloids and other secondary metabolites.[7] Effective purification requires a multi-step approach.

    • Initial Clean-up: A primary step to remove non-alkaloidal impurities is crucial.

      • Solution: After the initial acidic aqueous extraction, a wash with an apolar organic solvent can remove fats and waxes before basifying the solution for alkaloid extraction.[12]

    • Selective Precipitation: It is possible to selectively precipitate alkaloids.

      • Solution: One method involves treating the acidic extract with an alkaline solution of embonic acid to precipitate alkaloid-embonate complexes, which can then be further processed.[4][5][6][7]

    • Chromatographic Techniques: For high purity, chromatography is indispensable.

      • Solution: Macroporous adsorption resins, like AB-8, can be used to separate mono-indole alkaloids (including Catharanthine) from dimeric ones.[13] Centrifugal Partition Chromatography (CPC) in the pH-zone refining mode is another efficient method for isolating Catharanthine from a crude alkaloid mixture.[14][15] For analytical and small-scale preparative purposes, High-Performance Liquid Chromatography (HPLC) with a C18 column is commonly used.[16][17][18]

Issue 3: Inconsistent Quantification of Catharanthine

  • Question: I am getting inconsistent results when quantifying Catharanthine in my samples using HPLC. What could be the reasons?

  • Answer: Inconsistent HPLC results can be due to issues with sample preparation, the analytical method, or the instrument itself.

    • Sample Preparation: Incomplete extraction or degradation of the analyte can lead to variability.

      • Solution: Ensure a consistent and validated extraction protocol is used for all samples. Protect the samples from light and heat to prevent degradation of alkaloids.

    • Chromatographic Conditions: Suboptimal mobile phase composition, pH, or flow rate can affect peak shape and resolution.

      • Solution: A well-established method uses a mobile phase of acetonitrile and a phosphate buffer (e.g., 0.1M) with a controlled pH (e.g., 3.5) at a specific flow rate (e.g., 1.2 mL/min) with UV detection at around 254 nm.[16][18] Ensure the mobile phase is properly degassed.

    • Column Performance: Column degradation can lead to poor peak symmetry and shifting retention times.

      • Solution: Use a guard column to protect the analytical column. Regularly check the column's performance with a standard solution. If peak shape deteriorates, washing or replacing the column may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the best part of the Catharanthus roseus plant to use for Catharanthine extraction? A1: The leaves of C. roseus are generally the best source for Catharanthine extraction as they have the highest accumulation of this alkaloid compared to other parts of the plant like stems and roots.[1]

Q2: What are "elicitors" and can they improve Catharanthine yield? A2: Elicitors are compounds that stimulate the production of secondary metabolites in plants as a defense response. Yes, the application of elicitors can significantly enhance the yield of Catharanthine. For instance, treating C. roseus plants with chitooligosaccharides has been shown to increase Catharanthine content.[19] Similarly, the addition of NaCl to the culture medium has been reported to increase Catharanthine levels.[20]

Q3: What analytical methods are suitable for quantifying Catharanthine? A3: High-Performance Liquid Chromatography (HPLC) with UV or photodiode array (PDA) detection is the most common and reliable method for the quantification of Catharanthine.[16][17][18] Other methods like UV-Vis spectrophotometry and cyclic voltammetry have also been used.[8]

Q4: How can I prepare this compound from the purified Catharanthine base? A4: To prepare this compound, the purified Catharanthine base is reacted with tartaric acid. The resulting salt is often poorly soluble in many common solvents, which can be advantageous for crystallization and purification. The final product can be obtained by crystallization from a suitable solvent system, such as a mixture of methanol and ethyl acetate.[21]

Data Presentation

Table 1: Comparison of Different Extraction Methods for Catharanthine

Extraction MethodKey ParametersReported Recovery/YieldReference
Supercritical Fluid Extraction (SFE) 250 bar, 80°C, 6.6 vol% methanol modifier, 40 minBest recoveries (100%) for Catharanthine[9]
Soxhlet Extraction Dichloromethane, 16 h refluxGood for Vindoline, but less optimal for Catharanthine[9]
Solid-Liquid Extraction (Sonication) 0.5 M H₂SO₄ and methanol (3:1 v/v), 3 hBetter for 3',4'-anhydrovinblastine[9]
Microwave-Assisted Extraction (MAE) Ethanol with a few drops of conc. HCl, 60 secondsHigh concentration of Vinblastine (related dimer)[11]
Aqueous Acidic Extraction 0.1 M HClEffective for initial extraction of total alkaloids[4][6][7]

Table 2: Effect of Elicitors on Catharanthine Accumulation

ElicitorConcentrationFold Increase in CatharanthineReference
Chitooligosaccharides (3 kDa) 0.1 µg/mL~2.4-fold (141.54% increase)[19]
Sodium Chloride (NaCl) 1.7 g/L~1.9-fold (90% increase)[20]
Potassium Chloride (KCl) 1.7 g/L~4-fold (300% increase)[20]

Experimental Protocols

Protocol 1: Aqueous Acidic Extraction of Catharanthine

This protocol is based on the method described by Szász et al. (2007).[4][6][7]

  • Preparation of Plant Material:

    • Dry the leaves of Catharanthus roseus at 60°C until a constant weight is achieved.

    • Grind the dried leaves into a fine powder.

  • Extraction:

    • Suspend the powdered leaves in a 0.1 M aqueous solution of hydrochloric acid (HCl).

    • Stir the mixture for several hours at room temperature.

    • Separate the solid plant material by filtration or centrifugation. The supernatant contains the alkaloid hydrochlorides.

  • Purification (Liquid-Liquid Extraction):

    • Wash the acidic aqueous extract with a non-polar organic solvent like hexane to remove lipids and other non-polar impurities.

    • Adjust the pH of the aqueous phase to alkaline (pH 8-9) using a base such as sodium hydroxide (NaOH) or ammonia.

    • Extract the alkaloids into a water-immiscible organic solvent like chloroform or ethyl acetate by vigorous shaking in a separatory funnel.

    • Collect the organic phase. Repeat the extraction of the aqueous phase 2-3 times with fresh organic solvent.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentration:

    • Evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.

Protocol 2: HPLC Quantification of Catharanthine

This protocol is adapted from methods described for the analysis of C. roseus alkaloids.[16][18]

  • Preparation of Standard and Sample Solutions:

    • Prepare a stock solution of Catharanthine standard of known concentration in methanol.

    • Prepare a series of calibration standards by diluting the stock solution.

    • Dissolve a known weight of the crude extract in the mobile phase or methanol and filter through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1 M phosphate buffer containing 0.5% glacial acetic acid (e.g., 21:79 v/v), adjusted to pH 3.5.

    • Flow Rate: 1.2 mL/min.

    • Detection: UV detector at 254 nm.

    • Injection Volume: 20 µL.

  • Analysis:

    • Inject the standard solutions to generate a calibration curve of peak area versus concentration.

    • Inject the sample solutions.

    • Quantify the amount of Catharanthine in the samples by comparing their peak areas to the calibration curve.

Visualizations

Extraction_Workflow Start Dried & Powdered C. roseus Leaves Acidic_Extraction Aqueous Acidic Extraction (e.g., 0.1 M HCl) Start->Acidic_Extraction Filtration Filtration / Centrifugation Acidic_Extraction->Filtration Aqueous_Extract Acidic Aqueous Extract (Alkaloid Salts) Filtration->Aqueous_Extract Defatting Wash with Apolar Solvent (e.g., Hexane) Aqueous_Extract->Defatting Basification Adjust to Alkaline pH (pH 8-9) Defatting->Basification LLE Liquid-Liquid Extraction (e.g., Chloroform) Basification->LLE Organic_Phase Organic Phase (Crude Alkaloids) LLE->Organic_Phase Drying Drying & Evaporation Organic_Phase->Drying Crude_Extract Crude Catharanthine Extract Drying->Crude_Extract Purification Chromatographic Purification (e.g., CPC, Column Chromatography) Crude_Extract->Purification Pure_Catharanthine Pure Catharanthine Base Purification->Pure_Catharanthine Salt_Formation Reaction with Tartaric Acid Pure_Catharanthine->Salt_Formation Crystallization Crystallization Salt_Formation->Crystallization Final_Product This compound Crystallization->Final_Product

Caption: General workflow for this compound extraction and purification.

Troubleshooting_Low_Yield Start Low Catharanthine Yield Check_Plant Check Plant Material (Age, Variety, Part) Start->Check_Plant Check_Prep Review Sample Prep (Drying, Grinding) Start->Check_Prep Check_Extraction Evaluate Extraction (Solvent, pH, Method) Start->Check_Extraction Check_Quant Verify Quantification (HPLC Method) Start->Check_Quant Improper_Plant Optimize Plant Sourcing (Use mature leaves) Check_Plant->Improper_Plant Issue Found Improper_Prep Improve Drying/Grinding (60°C, fine powder) Check_Prep->Improper_Prep Issue Found Improper_Extraction Optimize Extraction Protocol (Acidic pH, advanced methods) Check_Extraction->Improper_Extraction Issue Found Improper_Quant Validate HPLC Method (Standards, column health) Check_Quant->Improper_Quant Issue Found

Caption: Decision tree for troubleshooting low Catharanthine yield.

References

Troubleshooting low yields in the semi-synthesis of vinblastine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with low yields during the semi-synthesis of vinblastine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My overall yield of vinblastine is significantly lower than expected. What are the common causes?

Low yields in vinblastine semi-synthesis can stem from several factors throughout the experimental workflow. The most critical step is the coupling of catharanthine and vindoline, followed by the subsequent oxidation and reduction steps. Inefficient coupling, formation of side products, and degradation of reactants or products are common culprits. A systematic troubleshooting approach is recommended to identify the root cause.

Q2: I suspect the coupling reaction between catharanthine and vindoline is inefficient. How can I improve the yield of the coupled product, anhydrovinblastine?

The Fe(III)-promoted coupling of catharanthine and vindoline is a widely used and effective method. To optimize this step, consider the following:

  • Reagent Quality: Ensure the high purity of both catharanthine and vindoline. Impurities can interfere with the reaction.

  • Fe(III) Salt: The choice of the iron (III) salt is critical. While ferric chloride (FeCl₃) is commonly used, ferric oxalate (Fe₂(ox)₃) has been shown to give superb conversions.[1]

  • Solvent System: The solubility of the reactants is crucial. Using a co-solvent like trifluoroethanol (TFE) with aqueous hydrochloric acid (HCl) can significantly improve the reaction efficiency by ensuring a homogeneous reaction mixture.[1]

  • Reaction Atmosphere: Performing the reaction under an inert atmosphere (e.g., argon) can subtly improve conversions by preventing unwanted side reactions.[1]

  • Modified Starting Materials: Be aware that modifications to the starting materials can inhibit the reaction. For instance, a catharanthine N-methyl group or a vindoline N-formyl group can prevent the Fe(III)-promoted coupling.[1]

Q3: I am observing a significant amount of a side product with a similar mass to vinblastine. What could it be and how can I minimize its formation?

A common side product in the semi-synthesis of vinblastine is leurosidine , the C20' alcohol isomer of vinblastine.[1] Its formation is often concurrent with vinblastine during the oxidation of the intermediate anhydrovinblastine.

To influence the ratio of vinblastine to leurosidine:

  • Oxidation Conditions: The oxidation of the C15'-C20' double bond of anhydrovinblastine is a critical step. The use of an Fe(III)-NaBH₄/air system tends to produce a mixture of vinblastine and leurosidine. While complete elimination of leurosidine is challenging, optimizing the reaction conditions, such as the concentration of reagents and reaction time, may alter the product ratio. Most oxidation methods other than the Fe(III)-based protocol tend to yield the corresponding α-epoxide (leurosine) and not significant amounts of vinblastine or leurosidine.[1]

Q4: My reaction seems to stall at the anhydrovinblastine intermediate. How can I promote the conversion to vinblastine?

If you are isolating significant amounts of anhydrovinblastine, it indicates that the second step of the one-pot reaction, the oxidation of the C15'-C20' double bond, is inefficient. To drive the reaction towards vinblastine:

  • Ensure Presence of Air (O₂): The oxidation step requires oxygen (from the air) as the oxidant.[1] Ensure the reaction is not performed under strictly anaerobic conditions after the initial coupling.

  • Addition of Sodium Borohydride (NaBH₄): The addition of NaBH₄ is crucial to initiate the oxidation process in the Fe(III)-mediated reaction.[1]

  • Choice of Fe(III) Reagent for Oxidation: Ferric oxalate has been shown to be highly effective in promoting the conversion of anhydrovinblastine to vinblastine and leurosidine.[1]

Data Presentation

Table 1: Comparison of Reported Yields for Different Semi-synthesis Conditions

Coupling MethodOxidizing/Reducing SystemKey Reaction ConditionsVinblastine Yield (%)Leurosidine Yield (%)Anhydrovinblastine Yield (%)Reference
Fe(III)-promoted couplingFeCl₃ / NaBH₄/air0.1 N HCl-CF₃CH₂OH co-solvent40-4320-23~10[1]
Fe(III)-promoted couplingFe₂(ox)₃ / NaBH₄/airHomogeneous conditions~50~20Not specified[1]
Singlet Oxygen GenerationH₂O₂ + NaClO / NaBH₄pH 8.320 (based on catharanthine)Not specifiedNot specified[2]

Experimental Protocols

Protocol 1: One-Pot Fe(III)-Promoted Semi-synthesis of Vinblastine

This protocol is a modified version of the procedure described by Boger et al.[1]

Materials:

  • Catharanthine

  • Vindoline

  • Ferric chloride (FeCl₃) or Ferric oxalate (Fe₂(ox)₃)

  • Sodium borohydride (NaBH₄)

  • Hydrochloric acid (HCl), 0.1 N aqueous solution

  • Trifluoroethanol (TFE)

  • Argon gas

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Coupling Reaction:

    • In a round-bottom flask, dissolve catharanthine and vindoline in a 10:1 mixture of 0.1 N aqueous HCl and TFE.

    • Degas the solution by bubbling argon through it for 10-15 minutes.

    • Under an argon atmosphere, add 5 equivalents of FeCl₃ to the stirred solution at room temperature (23 °C).

    • Allow the reaction to proceed for 2-3 hours.

  • Oxidation and Reduction:

    • In a separate flask, prepare a solution of 10 equivalents of Fe₂(ox)₃ in the HCl/TFE solvent system and cool it to 0 °C.

    • Saturate this solution with air by bubbling air through it for 10-15 minutes.

    • Add the reaction mixture from the coupling step to the chilled Fe₂(ox)₃ solution.

    • Slowly add a solution of NaBH₄ to the reaction mixture.

    • Allow the reaction to stir at 0 °C for 30 minutes.

  • Work-up and Purification:

    • Quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate).

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product using column chromatography (silica gel) followed by HPLC to separate vinblastine from leurosidine and other impurities.

Visualizations

experimental_workflow Experimental Workflow for Vinblastine Semi-synthesis cluster_coupling Step 1: Coupling Reaction cluster_oxidation Step 2: Oxidation & Reduction cluster_purification Step 3: Work-up & Purification start Dissolve Catharanthine & Vindoline in 0.1N HCl/TFE degas Degas with Argon start->degas add_fecl3 Add FeCl3 (5 equiv) under Argon degas->add_fecl3 react_couple Stir at 23°C for 2-3h add_fecl3->react_couple combine Combine Reaction Mixtures react_couple->combine prep_feox Prepare Fe2(ox)3 solution in HCl/TFE at 0°C saturate_air Saturate with Air prep_feox->saturate_air saturate_air->combine add_nabh4 Add NaBH4 combine->add_nabh4 react_oxidize Stir at 0°C for 30 min add_nabh4->react_oxidize quench Quench Reaction react_oxidize->quench extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography & HPLC dry->purify end end purify->end Isolated Vinblastine

Caption: A flowchart of the one-pot semi-synthesis of vinblastine.

troubleshooting_low_yield Troubleshooting Low Vinblastine Yield cluster_analysis Initial Analysis cluster_troubleshooting Troubleshooting Paths start Low Vinblastine Yield Observed check_side_products Analyze crude mixture by HPLC/MS. Identify major components. start->check_side_products high_anhydro High Anhydrovinblastine? check_side_products->high_anhydro Intermediate Stall high_leurosidine High Leurosidine Ratio? check_side_products->high_leurosidine Incorrect Isomer Ratio low_coupled_product Low Overall Coupled Product? check_side_products->low_coupled_product Inefficient Coupling action_anhydro Optimize Oxidation: - Ensure sufficient air (O2) - Check NaBH4 addition - Use Fe2(ox)3 high_anhydro->action_anhydro action_leurosidine Refine Oxidation Conditions: - Adjust reagent concentrations - Optimize reaction time high_leurosidine->action_leurosidine action_coupling Improve Coupling Reaction: - Verify reactant purity - Use Fe2(ox)3 - Ensure TFE co-solvent is used - Check for inhibitory groups on reactants low_coupled_product->action_coupling

Caption: A decision tree for troubleshooting low yields in vinblastine semi-synthesis.

vinblastine_moa Vinblastine's Mechanism of Action vinblastine Vinblastine tubulin Tubulin Dimers vinblastine->tubulin Binds to microtubule Microtubule Polymer vinblastine->microtubule Inhibits Polymerization & Disrupts Dynamics tubulin->microtubule Polymerization mitotic_spindle Mitotic Spindle Formation microtubule->mitotic_spindle Essential for mitosis Cell Division (Mitosis) mitotic_spindle->mitosis Required for mitotic_arrest Mitotic Arrest (M-phase) mitotic_spindle->mitotic_arrest Disruption leads to mitosis->mitotic_arrest Halts apoptosis Apoptosis (Programmed Cell Death) mitotic_arrest->apoptosis Triggers

Caption: The signaling pathway of vinblastine leading to apoptosis in cancer cells.

References

Common pitfalls in Catharanthine tartrate handling and storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the dedicated support center for Catharanthine Tartrate. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on handling, storage, and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of this compound?

For optimal stability, this compound should be stored at -20°C.[1][2] Under these conditions, the compound is stable for at least four years.[1][2] Some suppliers also recommend storage at 2-8°C.[3][4] Always refer to the product-specific information sheet provided by the supplier.

Q2: Is this compound sensitive to light?

Yes, this compound is light-sensitive.[3] It should be stored in an airtight, amber-colored container to protect it from light degradation.[3]

Q3: What personal protective equipment (PPE) should I use when handling this compound?

When handling this compound, it is crucial to use appropriate personal protective equipment to avoid exposure. This includes:

  • Eye Protection: Safety goggles with side-shields.[5]

  • Hand Protection: Protective, chemical-resistant gloves.[5]

  • Body Protection: An impervious lab coat or clothing.[5]

  • Respiratory Protection: A suitable respirator should be used, especially when handling the powder form, to avoid inhalation of dust.[5]

Work should be conducted in a well-ventilated area or under a chemical fume hood.[4][5]

Q4: How do I prepare an aqueous solution of this compound?

This compound has limited solubility in aqueous buffers.[2] To prepare an aqueous solution, it is recommended to first dissolve the compound in an organic solvent like DMSO and then dilute it with the aqueous buffer of your choice.[2] For instance, a 1:1 solution of DMSO:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/mL.[2] It is not recommended to store aqueous solutions for more than one day.[2]

Troubleshooting Guide

Issue 1: Unexpected Precipitation in Aqueous Solution

Symptoms:

  • The solution appears cloudy or contains visible solid particles after dilution with an aqueous buffer.

  • Precipitation occurs during an experiment, potentially affecting results.

Possible Causes:

  • Exceeded Solubility Limit: The concentration of this compound in the final aqueous solution is too high.

  • pH Shift: The pH of the final solution may affect the solubility of the tartrate salt.

  • Low Temperature: Storing the aqueous solution at a low temperature can decrease solubility and cause precipitation.[6]

Solutions:

  • Decrease Final Concentration: Reduce the final concentration of this compound in your aqueous solution.

  • Optimize pH: Ensure the pH of your final buffer is within a range that maintains solubility. A 1% aqueous solution typically has a pH of 4.0-5.5.[3]

  • Prepare Fresh Solutions: Prepare aqueous solutions fresh for each experiment and do not store them for extended periods, especially at low temperatures.[2]

  • Increase Organic Co-solvent: If your experimental design allows, slightly increase the percentage of the organic co-solvent (e.g., DMSO) in the final solution.

Issue 2: Inconsistent Experimental Results

Symptoms:

  • High variability between replicate experiments.

  • Loss of compound activity over time.

Possible Causes:

  • Degradation of the Compound: The compound may have degraded due to improper storage or handling. Exposure to light or elevated temperatures can cause degradation.

  • Instability of Aqueous Solutions: As mentioned, aqueous solutions are not stable for long periods. Using a solution prepared on a previous day can lead to inconsistent results.[2]

  • Contamination: Cross-contamination from improper handling or contaminated equipment.

Solutions:

  • Verify Storage Conditions: Ensure the solid compound is stored at -20°C in a light-protected, airtight container.[1][2]

  • Fresh Solution Preparation: Always prepare fresh aqueous solutions immediately before use.[2]

  • Handling Best Practices: Avoid repeated freeze-thaw cycles of stock solutions. Aliquot stock solutions into smaller, single-use volumes.

  • Systematic Experimental Controls: Include positive and negative controls in your experiments to monitor for consistency and potential issues with other reagents.

Data at a Glance

Storage and Stability
ParameterRecommended ConditionSource(s)
Storage Temperature -20°C[1][2]
2-8°C[3][4]
Stability ≥ 4 years (at -20°C)[1][2]
Storage Container Airtight, amber (light-protected)[3]
Solubility Data
SolventSolubilitySource(s)
DMSO ~30 mg/mL[1][2]
DMF ~30 mg/mL[1]
1:1 DMSO:PBS (pH 7.2) ~0.5 mg/mL[2]
Water Freely soluble[3]
Methanol Freely soluble[3]
Chloroform Sparingly soluble[3]

Note: "Freely soluble" and "sparingly soluble" are qualitative terms. For quantitative work, it is recommended to determine the exact solubility in your specific solvent system.

Experimental Protocols & Workflows

Protocol: Preparation of a Stock Solution in an Organic Solvent
  • Pre-weighing: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: In a well-ventilated area or under a chemical fume hood, weigh the desired amount of the compound.

  • Dissolution: Add the appropriate volume of the chosen organic solvent (e.g., DMSO) to the solid to achieve the desired stock concentration (e.g., 10-30 mg/mL).

  • Mixing: Vortex or sonicate briefly to ensure complete dissolution. The solution should be clear.

  • Storage: Store the stock solution in small aliquots at -20°C in tightly sealed, light-protected vials to avoid repeated freeze-thaw cycles.

Protocol: Preparation of a Working Aqueous Solution
  • Thawing: Thaw a single aliquot of the organic stock solution at room temperature.

  • Dilution: In a sterile tube, add the desired volume of the stock solution.

  • Addition of Aqueous Buffer: While vortexing gently, slowly add the aqueous buffer of choice to the stock solution to achieve the final desired concentration. Note: Adding the aqueous buffer to the organic stock (and not the other way around) can help prevent precipitation.

  • Final Check: Ensure the final solution is clear and free of any precipitates.

  • Usage: Use the freshly prepared aqueous solution immediately for your experiment. Do not store.[2]

Visual Guides

experimental_workflow Workflow for Preparing this compound Solutions cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation (Use Immediately) weigh Weigh Solid (in fume hood) dissolve Dissolve in Organic Solvent (e.g., DMSO) weigh->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store_stock Store at -20°C (Protect from Light) aliquot->store_stock thaw Thaw One Aliquot store_stock->thaw For each experiment dilute Dilute with Aqueous Buffer thaw->dilute use Use in Experiment dilute->use

Caption: Recommended workflow for preparing stock and working solutions.

troubleshooting_precipitation Troubleshooting Precipitation Issues cluster_causes Potential Causes cluster_solutions Solutions issue Issue: Precipitation in Aqueous Solution cause1 Concentration > Solubility Limit issue->cause1 cause2 Incorrect pH issue->cause2 cause3 Solution Stored (especially at low temp) issue->cause3 sol1 Lower Final Concentration cause1->sol1 sol2 Verify/Adjust Buffer pH cause2->sol2 sol3 Prepare Fresh Solution Before Use cause3->sol3

Caption: A logical guide to troubleshooting precipitation.

References

Strategies to improve the efficiency of Catharanthine tartrate coupling reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the efficiency of Catharanthine tartrate coupling reactions. Find troubleshooting advice, frequently asked questions, detailed protocols, and comparative data to optimize your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the coupling of Catharanthine with Vindoline to synthesize Vinblastine and its analogues.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Poor Solubility of Reactants: Catharanthine and Vindoline may not be fully dissolved in the reaction medium. 2. Inefficient Oxidant: The chosen oxidizing agent may not be effective under the reaction conditions. 3. Incorrect pH: The reaction pH may not be optimal for the coupling or for the stability of reactants. 4. Degradation of Reactants/Products: Unstable intermediates or products may degrade under the reaction conditions. 5. Inactive Catalyst/Reagents: The catalyst or other reagents may have lost activity.1. Use a co-solvent like 2,2,2-trifluoroethanol (TFE or CF₃CH₂OH) to improve solubility.[1][2] 2. Switch to a more robust oxidant. Fe(III) salts (especially FeCl₃) are commonly effective.[1] For reactions in organic media, consider a triarylaminium salt like BAHA.[2] 3. Optimize the pH. For Fe(III)-promoted coupling, slightly acidic conditions (e.g., 0.05 N aq HCl) are often used to protect tertiary amines.[2] For other methods, pH may need to be adjusted; for one semi-synthesis, a pH of 8.3 gave the highest yield.[3] 4. Conduct the reaction at a lower temperature to minimize degradation. For instance, Polonovski-type reactions show better diastereoselectivity at -78°C.[1][2] Ensure prompt reduction of the iminium intermediate with NaBH₄ after the coupling step.[1] 5. Use fresh, high-purity reagents and catalysts.
Low Diastereoselectivity 1. Reaction Temperature: Higher temperatures can lead to the formation of undesired stereoisomers, particularly in methods like the Polonovski fragmentation.[2] 2. Coupling Method: Some coupling methods are inherently less selective than others.1. Perform the reaction at a lower temperature. While Fe(III)-promoted coupling is highly diastereoselective at room temperature, other methods may require cooling to -40°C or -78°C.[2] 2. Employ the Fe(III)-promoted biomimetic coupling, which is known to produce the natural C16' stereochemistry with high selectivity.[1][2]
Formation of Side Products 1. Competitive Oxidation: Other functional groups in the molecules, such as tertiary amines or aldehydes, can be oxidized.[2][4] 2. Incomplete Reduction: The intermediate iminium ion may not be fully reduced to anhydrovinblastine. 3. Over-oxidation: Subsequent oxidation of the anhydrovinblastine C15'-C20' double bond may be uncontrolled, leading to multiple products.1. Use acidic reaction conditions (e.g., 0.05 N aq HCl) to protonate and protect the tertiary amines from oxidation.[2] 2. Ensure a sufficient excess of the reducing agent (e.g., NaBH₄) is used in the workup step.[1] 3. For the one-pot conversion to Vinblastine, carefully control the addition of air/O₂ and the Fe(III)-NaBH₄ system.[1][5] The presence of organic bases like lutidine or 2,2'-bipyridine may improve selectivity.[1]
Difficulty in Product Purification 1. Complex Reaction Mixture: The final mixture may contain unreacted starting materials, stereoisomers, and side products. 2. Similar Polarity of Products: Vinblastine and its isomers (e.g., Leurosidine) can be difficult to separate.1. Optimize the reaction to maximize the conversion of starting materials. 2. Utilize column chromatography for purification. A patent describes a method involving acylation followed by recrystallization and column chromatography to obtain high-purity Vinblastine (≥98%).[6][7]

Frequently Asked Questions (FAQs)

Q1: Why is the choice of oxidant so critical for the coupling reaction?

The oxidant initiates the reaction by activating Catharanthine. The Fe(III)-promoted reaction is thought to proceed through the formation of a Catharanthine amine radical cation, which then undergoes oxidative fragmentation to create a reactive intermediate that couples with Vindoline.[1][4] Different oxidants can lead to varying yields and selectivities. For example, while FeCl₃ gives high conversions (up to 90%), other agents like Mn(OAc)₃ (79% yield) and the organic oxidant BAHA (85% yield) are also highly effective and may offer advantages in specific solvent systems.[2]

Q2: What is the role of the C16 substituent on Catharanthine?

The presence of an electron-withdrawing group at the C16 position of Catharanthine is crucial for the success of the Fe(III)-promoted biomimetic coupling reaction.[4][8] Modifications to this group, such as replacing the methyl ester with an ethyl ester or a cyano group, can dramatically reduce the cytotoxic activity of the resulting Vinblastine analogue, highlighting the unique role of the native C16 methyl ester.[4][8]

Q3: How can I improve the solubility of my reactants?

Poor solubility is a common hurdle. The use of 2,2,2-trifluoroethanol (TFE or CF₃CH₂OH) as a co-solvent with an aqueous acidic solution is a highly effective strategy to solubilize both this compound and Vindoline, leading to superb conversion rates.[1][2]

Q4: What is the difference between the one-step and two-step procedures to get to Vinblastine?

The coupling of Catharanthine and Vindoline first produces an iminium ion, which is then reduced (typically with NaBH₄) to form anhydrovinblastine. This is the first step . To get to Vinblastine, the C15'-C20' double bond of anhydrovinblastine must be oxidized to install a hydroxyl group. A two-step procedure involves isolating the anhydrovinblastine first and then performing the oxidation. A one-pot, two-step procedure involves performing the coupling and then, in the same pot, adding reagents (like an Fe(III)-NaBH₄/air system) to achieve both the reduction of the iminium ion and the oxidation of the double bond, directly yielding Vinblastine and its isomer, Leurosidine.[1][5]

Q5: Can this reaction be performed enzymatically?

Yes, enzymatic approaches have been explored. Laccase-catalyzed coupling of Catharanthine and Vindoline, followed by NaBH₄ reduction, has been shown to produce anhydrovinblastine in a 56% yield.[9] Peroxidases, such as CrPrx1 found in Catharanthus roseus, also catalyze this dimerization in nature.[10][11] These biocatalytic methods are considered green alternatives to chemical oxidants.

Comparative Data of Coupling Methods

The following table summarizes yields for the formation of anhydrovinblastine or related coupled products using various oxidation systems.

Oxidant/MethodCo-solvent / MediumYield of Coupled ProductReference(s)
FeCl₃ (5 equiv)0.05 N aq HCl / CF₃CH₂OH90% (Anhydrovinblastine)[1][4]
BAHA (1.1 equiv)0.05 N aq HCl / TFE85% (Anhydrovinblastine)[2]
Mn(OAc)₃ 0.05 N aq HCl / CF₃CH₂OH79% (Anhydrovinblastine)[2]
CAN 0.05 N aq HCl / CF₃CH₂OH51% (Anhydrovinblastine)[2]
Laccase Not specified56% (Anhydrovinblastine)[9]
Fe(III)-NaBH₄/air (One-pot)Not specified66% (Vinblastine + Leurosidine)[1][12]

Key Experimental Protocols

Protocol 1: Fe(III)-Promoted Coupling to Anhydrovinblastine

This protocol is adapted from established high-yield methods.[1]

  • Preparation: In a round-bottom flask, dissolve this compound and Vindoline (1:1 molar ratio) in a 10:1 mixture of 0.05 N aqueous HCl and 2,2,2-trifluoroethanol (CF₃CH₂OH).

  • Coupling: To the stirred solution at room temperature (23-25 °C), add iron(III) chloride (FeCl₃, 5 equivalents) in one portion.

  • Reaction Monitoring: Stir the reaction mixture for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup (Reduction): Upon completion, quench the reaction by adding an excess of sodium borohydride (NaBH₄) to reduce the intermediate iminium ion.

  • Extraction: Adjust the pH to be basic with an appropriate base (e.g., ammonium hydroxide) and extract the product with an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude anhydrovinblastine product by column chromatography.

Protocol 2: One-Pot Synthesis of Vinblastine

This protocol directly converts the precursors to Vinblastine without isolating the anhydrovinblastine intermediate.[1][5]

  • Coupling: Perform the Fe(III)-promoted coupling of Catharanthine and Vindoline as described in Protocol 1, steps 1-3.

  • Oxidation/Reduction: In a separate flask, prepare a solution of Fe(III) salt (e.g., Fe₂(SO₄)₃) in an appropriate solvent. Cool this solution to 0°C.

  • Transfer: Add the initial reaction mixture containing the iminium ion intermediate to the cold Fe(III) solution.

  • Final Reaction: While vigorously stirring and bubbling air (or O₂) through the solution, add sodium borohydride (NaBH₄) portion-wise.

  • Workup and Purification: After the reaction is complete (monitored by TLC or LC-MS), perform a standard basic workup and extraction as described in Protocol 1. The resulting crude product, containing Vinblastine and Leurosidine, will require careful purification by column chromatography.[5]

Visualized Workflows and Pathways

experimental_workflow cluster_coupling Step 1: Coupling Reaction cluster_workup Step 2: Reductive Workup A Dissolve Catharanthine & Vindoline in aq. HCl / TFE B Add FeCl₃ (5 equiv) at 25°C A->B C Stir for 2 hours B->C D Quench with NaBH₄ C->D Proceed to Workup E Basic Workup & Extraction D->E F Purify via Chromatography E->F G Anhydrovinblastine F->G

Caption: Workflow for the Fe(III)-promoted synthesis of anhydrovinblastine.

troubleshooting_flowchart start Low Product Yield? q1 Are reactants fully dissolved? start->q1 s1 Add TFE as a co-solvent q1->s1 No q2 Is the oxidant effective? q1->q2 Yes s1->q2 s2 Use FeCl₃ or BAHA q2->s2 No q3 Is the pH optimal? q2->q3 Yes s2->q3 s3 Use acidic medium (e.g., 0.05N HCl) q3->s3 No end Yield Improved q3->end Yes s3->end

Caption: A logical troubleshooting flowchart for low-yield coupling reactions.

References

Troubleshooting inconsistent results in Catharanthine tartrate cytotoxicity assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and answers to frequently asked questions for researchers encountering inconsistent results in cytotoxicity assays involving Catharanthine tartrate and related extracts from Catharanthus roseus.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why do my MTT assay results show high cell viability, or even an increase in signal, at high concentrations of my Catharanthine-containing extract?

A: This is a common issue when testing natural products, particularly plant extracts, with tetrazolium-based assays like MTT. The problem often stems from direct chemical interference rather than a lack of cytotoxic effect.

  • Direct Reduction of MTT: Components within Catharanthus roseus extracts, such as flavonoids, polyphenols, and other antioxidants, can directly reduce the MTT reagent to its colored formazan product.[1][2][3][4] This chemical reaction is independent of cellular metabolic activity and mimics the signal produced by viable cells, leading to a false-positive result (overestimated viability).[5][6]

  • Cell-Free Control: To confirm this interference, you should run a cell-free control where you mix your this compound solution with the culture medium and the MTT reagent without any cells present.[1] If a color change occurs, it confirms direct chemical reduction is happening.

Q2: My results are highly variable between replicate wells and experiments. What are the common causes?

A: High variability can obscure the true cytotoxic effect of your compound. The most common sources of error are procedural:

  • Inaccurate Pipetting: Small volume errors during cell seeding or compound dilution can lead to significant differences in final absorbance readings.

  • Uneven Cell Seeding: A non-homogenous cell suspension can result in different numbers of cells being plated in each well. Ensure cells are thoroughly mixed before and during plating.

  • Edge Effect: Wells on the periphery of the microplate are prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.[7]

  • Compound Precipitation: this compound may not be fully soluble at higher concentrations in your culture medium. Visually inspect the wells for any precipitate, as this will lead to inconsistent dosing.

Q3: What is the optimal incubation time for a this compound cytotoxicity assay?

A: The ideal incubation time is dependent on the cell line's doubling time and the compound's mechanism of action. There is no single "correct" time.

  • Common Timepoints: Most studies with natural products use incubation times of 24, 48, and 72 hours.[8]

  • Time-Dependent Effects: Some compounds show increased cytotoxicity with longer exposure, while for others, the effect may plateau after 24 or 48 hours.[9][10] For example, one study on Jurkat cells treated with a C. roseus aqueous extract showed a time-dependent increase in cytotoxicity from 24 to 72 hours.[11][12]

  • Recommendation: It is best to perform a time-course experiment (e.g., testing at 24, 48, and 72 hours) to determine the optimal endpoint for your specific cell line and experimental goals.

Q4: How does the solvent (e.g., DMSO) used to dissolve this compound affect the assay?

A: The solvent used to prepare your stock solution can have its own cytotoxic effects.

  • Solvent Toxicity: High concentrations of solvents like DMSO can be toxic to cells.

  • Consistent Controls: You must determine the highest concentration of the solvent that does not affect cell viability and ensure the final solvent concentration is the same across all wells, including the "untreated" vehicle controls.

  • Assay Interference: Some solvents can also interfere with assay reagents. Always include a solvent control to account for these potential effects.

Q5: Could the this compound be degrading in the culture medium during incubation?

A: The stability of any compound in culture medium over a 24-72 hour period is a critical factor. While specific stability data for this compound in media is limited, general principles apply. Factors like the pH of the medium, exposure to light, and temperature can affect compound integrity. Furthermore, tartrate salts can sometimes precipitate out of solution.[13] It is always recommended to prepare fresh dilutions of the compound from a stock solution immediately before each experiment.

Section 2: Troubleshooting Guides

Guide 1: Diagnosing and Overcoming Assay Interference

Inconsistent or unexpectedly high viability readings often point to chemical interference. This workflow helps diagnose the issue and select a more appropriate assay.

A Inconsistent Results or High Viability at High Doses B Run Cell-Free Control (Compound + Medium + Assay Reagent) A->B C Signal Generated (e.g., Color Change)? B->C D YES: Interference Confirmed C->D  Yes E NO: Interference Unlikely C->E  No F Option 1: Switch to an Orthogonal Assay (e.g., ATP-based) D->F G Option 2: Use Microscopic Evaluation to Confirm Cell Death D->G H Troubleshoot Other Parameters: - Cell Seeding Density - Incubation Time - Pipetting Technique E->H

Caption: Workflow to diagnose chemical interference in cytotoxicity assays.

Guide 2: Optimizing Experimental Parameters

To ensure replicable and reproducible data, key experimental parameters must be optimized for your specific model system.

A Start Assay Development B 1. Optimize Cell Seeding Density (Generate growth curve to find linear range for assay) A->B C 2. Determine Solvent Tolerance (Find max non-toxic concentration of vehicle, e.g., DMSO) B->C D 3. Perform Time-Course Experiment (Test at 24h, 48h, 72h to find optimal endpoint) C->D E Run Definitive Dose-Response Experiment with Optimized Parameters D->E F Analyze Data and Calculate IC50 E->F

Caption: Workflow for optimizing key parameters in a cytotoxicity assay.

Section 3: Data Presentation & Key Experimental Protocols

Table 1: Comparison of Common Cytotoxicity Assays
Assay MethodPrincipleProsCons & Interference Potential
MTT / XTT / MTS Reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells to a colored formazan product.Inexpensive, well-established.High risk of interference from reducing compounds (antioxidants, polyphenols) in plant extracts, leading to false positives.[1][2][5][6]
ATP-Based Assay Measures ATP levels using a luciferase reaction; only viable cells produce ATP.[14]Highly sensitive, rapid, and generally considered the "gold standard" due to low interference.[1][6]More expensive than colorimetric assays.
LDH Release Assay Measures the activity of lactate dehydrogenase (LDH) released into the medium from cells with damaged membranes.Directly measures cytotoxicity/cell death.Signal can be low if cell death is minimal or occurs via apoptosis without immediate membrane rupture.
Calcein-AM Assay Non-fluorescent Calcein-AM is converted by intracellular esterases in viable cells to a fluorescent product.Measures cell viability, suitable for imaging and flow cytometry.Fluorescence quenching or autofluorescence from test compounds can interfere.[15]
Resazurin (AlamarBlue) Resazurin (blue, non-fluorescent) is reduced by viable cells to resorufin (pink, fluorescent).[14]More sensitive than MTT, can be multiplexed.Also susceptible to direct reduction by interfering compounds, similar to MTT.[7]
Table 2: Reported IC50 Values for Catharanthine and C. roseus Extracts
Compound / ExtractCell LineIncubation TimeIC50 Value
CatharanthineHCT-116 (Human Colorectal Carcinoma)48 hours60 µg/mL[16][17]
Methanolic ExtractCaLu-6 (Human Lung Cancer)Not Specified35.24 µg/mL[18]
Methanolic Leaf ExtractMDA-MB-231 (Human Breast Cancer)24 hours57.64 µg/mL[19]
Crude ExtractVero (Monkey Kidney Epithelial)Not SpecifiedCC50: 0.5 mg/mL[20][21][22][23]
n-hexane Stem ExtractBrine Shrimp Lethality AssayNot SpecifiedLC50: 4.51 µg/mL[24]

Protocol 1: Standard MTT Cytotoxicity Assay

This protocol provides a general framework. Optimal cell numbers and incubation times must be determined empirically.

  • Cell Seeding:

    • Trypsinize and count cells, ensuring viability is >95%.

    • Prepare a cell suspension at the predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate for 18-24 hours at 37°C, 5% CO₂ to allow cells to attach.[25]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium at 2x the final desired concentration.

    • Remove the old medium from the wells and add 100 µL of the corresponding drug dilution. Include vehicle controls and untreated controls.

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10-20 µL of the MTT stock solution to each well.[25]

    • Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl) to each well to dissolve the purple crystals.[25]

    • Incubate for at least 2 hours at room temperature in the dark, with gentle shaking.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[26]

Protocol 2: ATP-Based Luminescent Cell Viability Assay (Alternative)

This method is recommended to avoid interference from the test compound. The protocol is based on commercially available kits like CellTiter-Glo®.

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT protocol above. Plate cells in an opaque-walled 96-well plate suitable for luminescence.

  • Reagent Preparation and Addition:

    • Equilibrate the ATP detection reagent to room temperature.

    • Remove the plate from the incubator and allow it to cool to room temperature for ~25-30 minutes.

    • Add a volume of ATP detection reagent equal to the volume of culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).

  • Incubation and Lysis:

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[14]

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer. The signal is directly proportional to the amount of ATP and, therefore, the number of viable cells.

References

Validation & Comparative

A Comparative Efficacy Analysis: Catharanthine Tartrate vs. Vinblastine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Catharanthine tartrate and the well-established chemotherapeutic agent, Vinblastine. This analysis is supported by available experimental data to aid researchers in understanding their respective mechanisms and potential therapeutic applications.

Executive Summary

Vinblastine is a potent, clinically utilized anticancer agent with a well-defined mechanism of action centered on the disruption of microtubule dynamics, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[1] In contrast, Catharanthine, a precursor to Vinblastine, exhibits significantly weaker anti-mitotic and cytotoxic activity.[2] While direct comparative studies are limited, the available data consistently underscore Vinblastine's superior potency in cancer cell inhibition. Emerging research, however, suggests that Catharanthine may possess alternative anticancer properties, including the induction of autophagy through the mTOR signaling pathway. This guide will delve into the mechanistic differences, present available quantitative data, and detail the experimental protocols used to evaluate these compounds.

Mechanism of Action: A Tale of Two Alkaloids

The primary difference in the efficacy of Vinblastine and this compound stems from their distinct interactions with tubulin, the fundamental protein component of microtubules.

Vinblastine: As a vinca alkaloid, Vinblastine exerts its potent anticancer effects by binding to specific sites on tubulin.[1] This binding inhibits the assembly of tubulin into microtubules, which are crucial for the formation of the mitotic spindle during cell division. The disruption of microtubule dynamics leads to a cascade of events, including cell cycle arrest in the M phase and the induction of apoptosis (programmed cell death).[1][3]

This compound: Catharanthine, a monomeric precursor to the dimeric Vinblastine, demonstrates a much weaker interaction with tubulin.[2] Studies have shown that while it can induce the self-association of tubulin, its efficacy in this regard is substantially lower than that of Vinblastine.[2] Consequently, its direct anti-mitotic activity is considered weak. Recent investigations, however, point towards a potential alternative mechanism of action for Catharanthine, involving the induction of autophagy by inhibiting the mTOR (mechanistic target of rapamycin) signaling pathway.

Signaling Pathways

Vinblastine: Targeting Mitotic Spindle Formation

The signaling pathway for Vinblastine's action is direct and focused on the cell's machinery for division.

vinblastine_pathway Vinblastine Vinblastine Tubulin Tubulin Dimers Vinblastine->Tubulin Binds to Microtubule Microtubule Assembly Vinblastine->Microtubule Inhibits Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Disrupts M_Phase_Arrest M-Phase Arrest Mitotic_Spindle->M_Phase_Arrest Leads to Apoptosis Apoptosis M_Phase_Arrest->Apoptosis Induces

Caption: Vinblastine's mechanism of action.

Catharanthine: Potential Induction of Autophagy via mTOR Inhibition

Catharanthine's potential anticancer activity may be mediated through the mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival. Inhibition of mTOR can lead to the induction of autophagy, a cellular process of self-degradation that can, under certain conditions, promote cell death.

catharanthine_pathway Catharanthine Catharanthine mTORC1 mTORC1 Catharanthine->mTORC1 Inhibits ULK1_Complex ULK1 Complex mTORC1->ULK1_Complex Inhibits Autophagy_Initiation Autophagy Initiation ULK1_Complex->Autophagy_Initiation Promotes Autophagic_Cell_Death Autophagic Cell Death Autophagy_Initiation->Autophagic_Cell_Death Leads to

Caption: Catharanthine's potential autophagy induction.

Quantitative Data Comparison

Directly comparative quantitative data for this compound and Vinblastine from the same studies are scarce. The following tables summarize available data from different sources. It is crucial to note that variations in experimental conditions (e.g., cell lines, exposure times) can significantly influence IC50 values.

Table 1: In Vitro Cytotoxicity (IC50 Values)

CompoundCell LineIC50 ValueCitation
Vinblastine L1210 (Murine leukemia)6.0 nM[4]
HCT116 (Human colon carcinoma)6.8 nM[4]
Catharanthine HCT116 (Human colon carcinoma)~178 µM (60 µg/ml)

Note: The IC50 value for Catharanthine was converted from µg/ml to µM for a more direct comparison, assuming a molecular weight of approximately 336.4 g/mol . This highlights the significantly lower potency of Catharanthine compared to Vinblastine.

Table 2: Tubulin Interaction

CompoundParameterValueNoteCitation
Vinblastine Binding Sites on Tubulin1.4-1.7 per tubulin moleculeStoichiometric binding leads to microtubule depolymerization.[5]
Catharanthine Tubulin Self-Association Efficacy~75% that of VinblastineSignificantly less effective in inducing tubulin polymerization.[2]
Binding Constant to Tubulin(2.8 +/- 0.4) x 10³ M⁻¹[2]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound or Vinblastine for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for a few hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined.

mtt_assay_workflow cluster_0 MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with Compound A->B C Add MTT Reagent B->C D Incubate (Formazan Formation) C->D E Solubilize Formazan D->E F Measure Absorbance E->F G Calculate IC50 F->G

Caption: Workflow of the MTT cytotoxicity assay.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit or promote the polymerization of purified tubulin into microtubules.

Methodology:

  • Reagent Preparation: Purified tubulin, GTP (guanosine triphosphate), and a polymerization buffer are prepared and kept on ice.

  • Reaction Mixture: A reaction mixture containing tubulin, GTP, and the test compound (this compound or Vinblastine) at various concentrations is prepared in a 96-well plate.

  • Initiation of Polymerization: The plate is transferred to a spectrophotometer pre-warmed to 37°C to initiate tubulin polymerization.

  • Turbidity Measurement: The polymerization of tubulin into microtubules causes an increase in the turbidity of the solution, which is measured as an increase in absorbance at 340 nm over time.

  • Data Analysis: The rate and extent of tubulin polymerization in the presence of the test compound are compared to a control (without the compound). Inhibitory compounds will show a decrease in the rate and/or extent of polymerization.

tubulin_polymerization_workflow cluster_1 Tubulin Polymerization Assay H Prepare Tubulin, GTP, and Buffer I Mix with Test Compound H->I J Incubate at 37°C I->J K Monitor Absorbance (340 nm) J->K L Analyze Polymerization Curves K->L

References

A Comparative Analysis of the Mechanisms of Action: Catharanthine Tartrate vs. Vincristine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparative analysis of the mechanistic actions of catharanthine tartrate and the well-established anti-cancer agent, vincristine. Both derived from the Madagascar periwinkle (Catharanthus roseus), these compounds, while structurally related, exhibit distinct molecular behaviors, particularly concerning their interaction with microtubules and the subsequent induction of cell death. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview supported by experimental data and detailed protocols.

Core Mechanisms at a Glance

Vincristine is a potent chemotherapeutic agent that functions primarily as a microtubule-destabilizing agent. Its mechanism involves binding to β-tubulin, which inhibits the polymerization of microtubules. This disruption of microtubule dynamics leads to mitotic arrest in the M-phase of the cell cycle, ultimately triggering apoptosis.

This compound, a precursor in the biosynthesis of vincristine, demonstrates significantly weaker anti-mitotic activity. While it can interact with tubulin, its efficacy in inhibiting microtubule assembly is substantially lower than that of vincristine. Emerging research also points towards other potential mechanisms of action for catharanthine, including the induction of apoptosis through an intrinsic pathway and the stimulation of autophagy.

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative differences in the mechanisms of this compound and vincristine based on available experimental data.

ParameterThis compoundVincristineReference
Microtubule Polymerization Inhibition Requires a molar ratio approximately 3 orders of magnitude greater than vincristine for similar inhibition.Potent inhibitor with a Ki of approximately 0.085 ± 0.013 µM.[1][2]
Primary Molecular Target Tubulin (weak interaction)β-tubulin[1][3]
Effect on Cell Cycle S phase arrest has been observed for a related alkaloid, cathachunine.Potent M-phase arrest.[4][5]
Primary Mode of Cell Death Apoptosis (intrinsic pathway suggested), Autophagy.Apoptosis (intrinsic, mitochondria-mediated pathway).[3][4]

Table 1: Comparative Efficacy and Cellular Effects

Signaling Pathways

The induction of apoptosis is a critical downstream effect of both compounds, albeit with differing potencies and potentially nuanced pathways.

Vincristine-Induced Apoptotic Pathway

Vincristine's disruption of microtubule dynamics leads to a prolonged mitotic arrest, which activates the intrinsic apoptotic pathway. This is a well-characterized cascade involving the mitochondria.

Vincristine_Apoptosis_Pathway Vincristine Vincristine Tubulin β-Tubulin Vincristine->Tubulin binds to Microtubule_Disruption Microtubule Polymerization Inhibition Tubulin->Microtubule_Disruption Mitotic_Arrest Mitotic Arrest (M-Phase) Microtubule_Disruption->Mitotic_Arrest Bcl2_Inactivation Inactivation of Bcl-2/Bcl-xL Mitotic_Arrest->Bcl2_Inactivation prolonged arrest leads to Bax_Bak_Activation Activation of Bax/Bak Bcl2_Inactivation->Bax_Bak_Activation promotes Mitochondria Mitochondria Bax_Bak_Activation->Mitochondria acts on Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Vincristine-induced intrinsic apoptotic pathway.

This compound-Induced Cell Death Pathways

The precise signaling cascade for catharanthine-induced apoptosis is less defined but is suggested to follow an intrinsic pathway, similar to other Catharanthus alkaloids. Additionally, evidence suggests an interplay with autophagy.

Catharanthine_Cell_Death_Pathway Catharanthine This compound Cellular_Stress Cellular Stress (e.g., weak microtubule interaction, other targets) Catharanthine->Cellular_Stress ROS_Production ROS Production Cellular_Stress->ROS_Production Autophagy_Induction Autophagy Induction Cellular_Stress->Autophagy_Induction Mitochondria Mitochondria ROS_Production->Mitochondria Intrinsic_Apoptosis Intrinsic Apoptosis (Bcl-2 family, Caspases) Mitochondria->Intrinsic_Apoptosis Microtubule_Polymerization_Assay Tubulin_Prep Prepare purified tubulin in polymerization buffer (e.g., G-PEM buffer with GTP) Compound_Add Add test compound (Catharanthine or Vincristine) or vehicle control (DMSO) Tubulin_Prep->Compound_Add Incubation Incubate at 37°C to initiate polymerization Compound_Add->Incubation Measurement Monitor absorbance at 340 nm over time in a spectrophotometer Incubation->Measurement Analysis Plot absorbance vs. time to determine polymerization rate and extent Measurement->Analysis Cell_Cycle_Analysis_Workflow Cell_Culture Culture cells and treat with Catharanthine or Vincristine for a specified time Harvest Harvest cells by trypsinization or scraping Cell_Culture->Harvest Fixation Fix cells in cold 70% ethanol to permeabilize membranes Harvest->Fixation Staining Treat with RNase A and stain with Propidium Iodide (PI) Fixation->Staining Flow_Cytometry Analyze stained cells using a flow cytometer Staining->Flow_Cytometry Data_Analysis Model cell cycle distribution (G0/G1, S, G2/M peaks) Flow_Cytometry->Data_Analysis Apoptosis_Assay_Workflow Cell_Treatment Treat cells with Catharanthine or Vincristine Harvest_Cells Harvest both adherent and suspended cells Cell_Treatment->Harvest_Cells Wash_Cells Wash cells with cold PBS Harvest_Cells->Wash_Cells Resuspend Resuspend in 1X Annexin V Binding Buffer Wash_Cells->Resuspend Stain Add Annexin V-FITC and Propidium Iodide (PI) Resuspend->Stain Incubate Incubate for 15 minutes at room temperature in the dark Stain->Incubate Analyze Analyze by flow cytometry within one hour Incubate->Analyze

References

Comparative Analysis of Catharanthine Tartrate from Diverse Catharanthus Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of raw botanical materials is a critical step in the synthesis of therapeutic compounds. Catharanthine, a monoterpenoid indole alkaloid, is a key precursor in the semi-synthesis of the potent anticancer drugs vinblastine and vincristine. The genus Catharanthus is the primary natural source of this valuable compound. This guide provides a comparative analysis of catharanthine tartrate from different Catharanthus species, focusing on available quantitative data, experimental protocols for its isolation and analysis, and its biosynthetic pathway.

Data Summary: Catharanthine Content in Catharanthus Species

The concentration of catharanthine can vary significantly between different species and even cultivars of Catharanthus. While Catharanthus roseus is the most well-studied species, research indicates that other species also produce this important alkaloid, albeit with differing yields. The following table summarizes the available quantitative data for catharanthine content in the leaves of Catharanthus roseus and Catharanthus trichophyllus.

Catharanthus SpeciesCatharanthine Content (mg/g dry weight)Reference
Catharanthus roseus0.9 - 3.79[1]
Catharanthus trichophyllusLower than C. roseus (qualitative)[2]

Experimental Protocols

Accurate quantification of catharanthine is essential for selecting high-yielding plant varieties and for quality control during the drug manufacturing process. Below are detailed methodologies for the extraction and analysis of catharanthine from Catharanthus leaves.

Extraction of Catharanthine

This protocol is adapted from a method developed for the extraction of indole alkaloids from Catharanthus leaves.[4]

Materials:

  • Dried and finely powdered leaf samples of Catharanthus species

  • Methanol

  • 1% Tartaric acid solution

  • Chloroform

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Suspend 1.5 g of dried, powdered leaf material in 70 ml of a methanol/1% tartaric acid solution (55:45 v/v).

  • Stir the suspension for 90 minutes at room temperature.

  • Filter the suspension and evaporate the methanol from the filtrate using a rotary evaporator.

  • Alkalinize the remaining aqueous solution to a pH of 9-10.

  • Extract the alkaline solution twice with 40 ml of chloroform.

  • Combine the chloroform extracts and dry over anhydrous sodium sulfate.

  • Filter the dried chloroform extract and concentrate to dryness.

  • Dissolve the residue in a known volume of methanol for HPLC analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

This HPLC method is designed for the simultaneous quantification of catharanthine and other major indole alkaloids.[4]

Chromatographic Conditions:

  • Column: Reversed-phase C18 column

  • Mobile Phase: Acetonitrile and 0.1 M phosphate buffer containing 0.5% glacial acetic acid (21:79, v/v), pH 3.5

  • Flow Rate: 1.2 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 20 µL

  • Standard: A certified reference standard of this compound should be used to prepare a calibration curve.

Procedure:

  • Prepare a series of standard solutions of this compound of known concentrations in methanol.

  • Inject the standard solutions into the HPLC system to generate a calibration curve.

  • Inject the prepared sample extracts into the HPLC system.

  • Identify the catharanthine peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of catharanthine in the sample by relating the peak area to the calibration curve.

Visualizing Key Processes

To aid in the understanding of the experimental workflow and the biochemical context of catharanthine production, the following diagrams are provided.

experimental_workflow start Dried Catharanthus Leaves extraction Extraction with Methanol/Tartaric Acid start->extraction filtration Filtration extraction->filtration evaporation Methanol Evaporation filtration->evaporation alkalinization Alkalinization (pH 9-10) evaporation->alkalinization liquid_extraction Liquid-Liquid Extraction with Chloroform alkalinization->liquid_extraction drying Drying with Na2SO4 liquid_extraction->drying concentration Concentration to Dryness drying->concentration dissolution Dissolution in Methanol concentration->dissolution hplc HPLC Analysis dissolution->hplc

Caption: Experimental workflow for the extraction and analysis of catharanthine.

catharanthine_biosynthesis tryptophan Tryptophan tryptamine Tryptamine tryptophan->tryptamine strictosidine Strictosidine tryptamine->strictosidine secologanin Secologanin secologanin->strictosidine geissoschizine Geissoschizine strictosidine->geissoschizine catharanthine Catharanthine geissoschizine->catharanthine vinblastine Vinblastine / Vincristine catharanthine->vinblastine vindoline Vindoline vindoline->vinblastine

Caption: Simplified biosynthetic pathway of catharanthine and its role as a precursor.

Comparative Bioactivity

While catharanthine itself exhibits some biological activities, its primary importance lies in its role as a precursor for vinblastine and vincristine. There is currently a lack of research directly comparing the bioactivity of this compound isolated from different Catharanthus species. It is plausible that the bioactivity of the final semi-synthetic products could be influenced by the purity of the catharanthine precursor and the presence of any co-extracted, structurally related alkaloids from the different plant sources. However, without direct comparative studies, this remains a hypothesis. Future research should focus on not only the yield but also the purity and the potential for co-eluting compounds from different Catharanthus species and their impact on the semi-synthesis and bioactivity of the final dimeric alkaloids.

References

A Comparative Guide to the In Vitro and In Vivo Activities of Catharanthine Tartrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reported in vitro and in vivo biological activities of Catharanthine tartrate. While a direct correlation for its anticancer effects remains an area for further investigation, this document summarizes the existing experimental data on its cytotoxic, cardiovascular, and antidepressant-like properties. All quantitative data is presented in structured tables, and detailed experimental protocols for key assays are provided.

In Vitro Activity of Catharanthine

Catharanthine, a monoterpenoid indole alkaloid from the plant Catharanthus roseus, is a precursor in the biosynthesis of the potent anticancer drugs vinblastine and vincristine.[1] In its own right, Catharanthine has demonstrated cytotoxic effects against cancer cell lines. One of the key mechanisms of its anticancer action involves the inhibition of the mTOR signaling pathway, which leads to the induction of autophagy and apoptosis in cancer cells.

Summary of In Vitro Cytotoxicity
Compound/ExtractCell LineAssayEndpointResultCitation
CatharanthineHepG2 (Liver Carcinoma)MTT AssayApoptosis & AutophagyDose-dependent reduction in cell viability
Indole alkaloid-enriched extract (containing Catharanthine)JURKAT E.6 (Human lymphocytic leukemia)XTT AssayIC50211 ng/mL
Indole alkaloid-enriched extract (containing Catharanthine)THP-1 (Human monocytic leukemia)XTT AssayIC50210 ng/mL

In Vivo Activity of Catharanthine

In vivo studies have primarily focused on the cardiovascular and neurological effects of Catharanthine. These studies have provided valuable insights into its physiological activities and potential therapeutic applications beyond oncology.

Summary of In Vivo Effects
ActivityAnimal ModelDosingKey FindingsCitation
Cardiovascular Anesthetized Rats0.5-20 mg/kg (intravenous)Dose-dependent decrease in blood pressure and heart rate.[2][2]
Antidepressant-like Mice20 mg/kg and 40 mg/kgReduced immobility time in forced swim and tail suspension tests.[3][4][3][4]

Experimental Protocols

In Vitro: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

In Vivo: Assessment of Cardiovascular Effects in Rats

This protocol outlines the procedure for measuring the impact of this compound on cardiovascular parameters in anesthetized rats.[2]

  • Animal Preparation: Anesthetize male Wistar rats and cannulate the femoral vein for drug administration and the carotid artery for blood pressure measurement.

  • Drug Administration: Administer this compound intravenously at doses ranging from 0.5 to 20 mg/kg.[2]

  • Data Acquisition: Continuously record blood pressure and heart rate using a pressure transducer and a data acquisition system.

  • Data Analysis: Analyze the dose-dependent changes in mean arterial pressure and heart rate compared to baseline values.

In Vivo: Forced Swim Test for Antidepressant-like Activity in Mice

The forced swim test is a common behavioral test used to assess antidepressant efficacy.[5]

  • Apparatus: Use a transparent cylindrical container filled with water (23-25°C).

  • Acclimation: Place mice individually into the cylinder for a 15-minute pre-swim session 24 hours before the test.

  • Drug Administration: Administer this compound (e.g., 20 or 40 mg/kg) intraperitoneally 30-60 minutes before the test session.[3][4]

  • Test Session: Place the mice in the cylinder for a 6-minute test session.

  • Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the test.

  • Data Analysis: Compare the immobility time of the treated group with the vehicle-treated control group.

Signaling Pathways and Experimental Workflows

mTOR_Signaling_Pathway Catharanthine Catharanthine tartrate mTOR mTOR Catharanthine->mTOR inhibition Autophagy Autophagy mTOR->Autophagy Apoptosis Apoptosis mTOR->Apoptosis CellDeath Cancer Cell Death Autophagy->CellDeath Apoptosis->CellDeath

Anticancer signaling pathway of Catharanthine.

In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis CellCulture Cell Culture (e.g., HepG2) Plating Plate cells in 96-well plate CellCulture->Plating CompoundPrep Prepare Catharanthine tartrate dilutions Treatment Treat cells with compound CompoundPrep->Treatment Plating->Treatment Incubation Incubate for 24/48/72h Treatment->Incubation MTT Add MTT reagent Incubation->MTT Solubilization Add DMSO to dissolve formazan MTT->Solubilization Readout Read absorbance at 570 nm Solubilization->Readout Calculation Calculate % viability and IC50 Readout->Calculation In_Vivo_Workflow cluster_prep Animal Preparation cluster_exp Experiment cluster_analysis Data Analysis Acclimatization Acclimatize rats Anesthesia Anesthetize rats Acclimatization->Anesthesia Cannulation Cannulate artery and vein Anesthesia->Cannulation Baseline Record baseline BP and HR Cannulation->Baseline Administration Administer Catharanthine tartrate (i.v.) Baseline->Administration Recording Continuously record cardiovascular data Administration->Recording Analysis Analyze dose-response relationship Recording->Analysis Conclusion Draw conclusions on cardiovascular effects Analysis->Conclusion

References

A Comparative Guide to Assessing the Purity of Synthesized Catharanthine Tartrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the purity of synthesized Catharanthine tartrate, a critical precursor in the semi-synthesis of the anticancer agents vinblastine and vincristine. Ensuring the purity of this starting material is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). This document outlines key analytical methodologies, presents a comparative analysis with commercially available reference standards, and provides detailed experimental protocols.

Comparative Purity Analysis

A direct comparison of a newly synthesized batch of this compound with a certified reference standard is the cornerstone of purity assessment. The following tables summarize the key analytical tests and typical specifications for a high-purity this compound reference standard. Researchers can use these tables to benchmark their synthesized product.

Table 1: Physicochemical Properties

PropertySynthesized this compoundReference Standard this compound
Appearance [Record observation]White to off-white or pale yellow powder
Solubility [Record observation]Soluble in ethanol, DMSO, and dimethyl formamide. Sparingly soluble in aqueous buffers.[1]
Melting Point (°C) [Record observation]126-128

Table 2: Chromatographic and Spectroscopic Purity

Analytical MethodParameterSynthesized this compoundReference Standard this compound
High-Performance Liquid Chromatography (HPLC) Purity (by area %) [Insert experimental value]≥97%[2] or ≥98%[1]
Related Substances [Identify and quantify]Conforms to specification
Retention Time (min) [Record value]Matches reference standard
Mass Spectrometry (MS) [M+H]⁺ [Record m/z value]Conforms to structure
Nuclear Magnetic Resonance (NMR) ¹H-NMR [Compare spectra]Consistent with structure

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This section details a stability-indicating HPLC method adapted from established analytical procedures for Catharanthus alkaloids. This method is suitable for determining the purity of this compound and separating it from potential impurities and degradation products.

Objective: To quantify the purity of synthesized this compound and to detect and quantify any related substances.

Instrumentation:

  • HPLC system with a UV or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate

  • Triethylamine

  • Water (HPLC grade)

  • Synthesized this compound

  • This compound reference standard

Chromatographic Conditions:

ParameterCondition
Mobile Phase Isocratic elution with Methanol:Acetonitrile:Ammonium Acetate Buffer (25 mM, with 0.1% Triethylamine) in a ratio of 15:45:40 (v/v/v).[3]
Flow Rate 1.0 mL/min
Column Reversed-phase C18, 250 mm x 4.6 mm, 5 µm
Detection UV at 297 nm[3]
Injection Volume 20 µL
Column Temperature Ambient

Preparation of Solutions:

  • Ammonium Acetate Buffer (25 mM) with 0.1% Triethylamine: Dissolve an appropriate amount of ammonium acetate in HPLC grade water to make a 25 mM solution. Add 1 mL of triethylamine per liter of buffer solution and mix well.

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol to obtain a known concentration (e.g., 0.1 mg/mL).

  • Sample Solution: Prepare the synthesized this compound in the same manner as the standard solution.

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution and record the chromatogram.

  • Inject the sample solution and record the chromatogram.

  • Calculate the purity of the synthesized this compound by comparing the peak area of the main peak in the sample chromatogram to that of the standard chromatogram.

Purity Calculation:

Purity (%) = (Area of Catharanthine peak in sample / Total area of all peaks in sample) x 100

Forced Degradation Studies

Forced degradation studies are essential to develop a stability-indicating analytical method and to understand the degradation pathways of the drug substance.[4][5][6][7] These studies involve subjecting the synthesized this compound to various stress conditions.

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 2 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105°C for 24 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for an extended period.

Procedure:

  • Prepare solutions of synthesized this compound in the respective stress media.

  • After the specified stress period, neutralize the acidic and basic solutions.

  • Analyze the stressed samples using the developed HPLC method.

  • Evaluate the chromatograms for the appearance of degradation peaks and the decrease in the main peak area.

The results of these studies will help in identifying potential degradation products and in validating the specificity of the HPLC method.

Visualizing the Purity Assessment Workflow

The following diagram illustrates the logical workflow for the comprehensive purity assessment of synthesized this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Isolation cluster_characterization Purity & Identity Confirmation cluster_comparison Comparative Analysis cluster_stability Stability Assessment Synthesis Chemical Synthesis of This compound Purification Purification (e.g., Crystallization) Synthesis->Purification HPLC HPLC Analysis (Purity & Impurities) Purification->HPLC MS Mass Spectrometry (Molecular Weight) Purification->MS NMR NMR Spectroscopy (Structure Confirmation) Purification->NMR Comparison Data Comparison (Synthesized vs. Reference) HPLC->Comparison ReferenceStandard Reference Standard (Commercial Source) ReferenceStandard->Comparison StabilityIndicating Validation of Stability- Indicating Method Comparison->StabilityIndicating ForcedDegradation Forced Degradation Studies ForcedDegradation->StabilityIndicating

Caption: Workflow for purity assessment of synthesized this compound.

This comprehensive approach, combining chromatographic and spectroscopic techniques with forced degradation studies, ensures a thorough evaluation of the purity and stability of synthesized this compound, which is crucial for its use in pharmaceutical development.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.